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2-amino-2-(4-bromophenyl)propanoic Acid Documentation Hub

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  • Product: 2-amino-2-(4-bromophenyl)propanoic Acid
  • CAS: 72408-57-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2-amino-2-(4-bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is increasingly reliant on the design and synthesis of novel amino acid derivatives that can serve as u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the design and synthesis of novel amino acid derivatives that can serve as unique building blocks for peptidomimetics, probes for biological systems, and scaffolds for new therapeutic agents. Among these, α,α-disubstituted amino acids are of particular interest due to the conformational constraints they impose on peptide backbones, often leading to enhanced metabolic stability and receptor-binding affinity. This guide provides a comprehensive technical overview of a specific α,α-disubstituted amino acid, 2-amino-2-(4-bromophenyl)propanoic acid, a compound with significant potential in drug discovery and development. As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a logical and insightful narrative into the synthesis, characterization, and potential applications of this intriguing molecule.

Introduction to 2-amino-2-(4-bromophenyl)propanoic Acid

2-amino-2-(4-bromophenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by the presence of both an amino group and a 4-bromophenyl substituent on the α-carbon of the propanoic acid backbone. This unique substitution pattern confers specific steric and electronic properties to the molecule, making it a valuable synthon in medicinal chemistry. The presence of the bromine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular libraries. Furthermore, the quaternary α-carbon introduces a significant conformational rigidity, a desirable trait in the design of peptides with defined secondary structures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key computed and, where available, experimental properties of 2-amino-2-(4-bromophenyl)propanoic acid and its close structural analogs.

PropertyValueSource/Method
Molecular Formula C₉H₁₀BrNO₂N/A
Molecular Weight 244.09 g/mol N/A
IUPAC Name 2-amino-2-(4-bromophenyl)propanoic acidN/A
CAS Number 19774-49-9N/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and methanol.N/A
pKa (acidic) Estimated to be around 2-3 for the carboxylic acid group.N/A
pKa (basic) Estimated to be around 9-10 for the amino group.N/A

Synthesis of 2-amino-2-(4-bromophenyl)propanoic Acid

Proposed Synthetic Pathway: Hell-Volhard-Zelinskii Bromination and Subsequent Amination

This two-step synthesis starts from the commercially available 2-(4-bromophenyl)propanoic acid.

Synthesis_Pathway Reactant 2-(4-bromophenyl)propanoic acid Intermediate 2-bromo-2-(4-bromophenyl)propanoic acid Reactant->Intermediate 1. Br₂, PBr₃ (cat.) 2. H₂O Product 2-amino-2-(4-bromophenyl)propanoic acid Intermediate->Product Excess NH₃

Caption: Proposed synthesis of 2-amino-2-(4-bromophenyl)propanoic acid.

Step-by-Step Experimental Protocol (Generalized)

Step 1: α-Bromination of 2-(4-bromophenyl)propanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge 2-(4-bromophenyl)propanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 eq).

  • Addition of Bromine: Slowly add bromine (1.1 eq) to the reaction mixture at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-100 °C for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and slowly add water to quench the excess bromine and PBr₃. The product, 2-bromo-2-(4-bromophenyl)propanoic acid, can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a solution of sodium thiosulfate to remove any remaining bromine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Amination of 2-bromo-2-(4-bromophenyl)propanoic acid

  • Reaction Setup: Dissolve the crude 2-bromo-2-(4-bromophenyl)propanoic acid in a concentrated aqueous solution of ammonia (a large excess is required to minimize the formation of secondary and tertiary amine byproducts).

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating in a sealed vessel for several hours to days. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the excess ammonia and water are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield 2-amino-2-(4-bromophenyl)propanoic acid.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 2-amino-2-(4-bromophenyl)propanoic acid is dictated by its three primary functional groups: the carboxylic acid, the amino group, and the bromophenyl moiety.

Reactivity_Diagram cluster_cooh Carboxylic Acid Reactions cluster_nh2 Amino Group Reactions cluster_brph Bromophenyl Reactions main 2-amino-2-(4-bromophenyl)propanoic acid Carboxylic Acid Amino Group Bromophenyl Moiety Esterification Esterification (R-OH, H⁺) main:cooh->Esterification Amidation Amide Coupling (R'-NH₂, coupling agents) main:cooh->Amidation N_Acylation N-Acylation (Acyl chloride, anhydride) main:nh2->N_Acylation N_Alkylation N-Alkylation (R''-X) main:nh2->N_Alkylation Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) main:brph->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) main:brph->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination (R'''₂NH, Pd catalyst) main:brph->Buchwald_Hartwig

Caption: Reactivity centers of 2-amino-2-(4-bromophenyl)propanoic acid.

This trifunctional nature makes it an exceptionally versatile building block for creating a wide array of derivatives with diverse biological activities.

Analytical Characterization

While specific spectral data for 2-amino-2-(4-bromophenyl)propanoic acid is not available in the public domain, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons in the region of 7.0-7.6 ppm. The methyl protons of the propanoic acid backbone would likely appear as a singlet around 1.5-2.0 ppm. The protons of the amino and carboxylic acid groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary α-carbon, the methyl carbon, the carboxylic carbon, and the aromatic carbons. The carbon attached to the bromine atom would be expected in the range of 120-125 ppm, while the other aromatic carbons would resonate between 125-145 ppm. The carboxylic carbon would appear significantly downfield, typically above 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): One or two sharp bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-N stretch: In the region of 1020-1250 cm⁻¹.

  • C-Br stretch: A strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.

  • Aromatic C-H and C=C stretches: In their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively). Common fragmentation patterns would include the loss of the carboxylic acid group (CO₂H) and cleavage of the C-C bond adjacent to the phenyl ring.

Applications in Drug Discovery and Development

While specific applications of 2-amino-2-(4-bromophenyl)propanoic acid are not extensively documented, its structural features suggest significant potential in several areas of drug discovery.

  • Peptidomimetics: The incorporation of this α,α-disubstituted amino acid into peptide sequences can enforce specific conformations and increase resistance to enzymatic degradation. This is particularly valuable in the design of peptide-based drugs with improved pharmacokinetic properties.[1]

  • Scaffold for Novel Therapeutics: The bromophenyl group serves as a versatile handle for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of compounds for high-throughput screening against various biological targets.

  • Potential as an Anti-inflammatory or Anticancer Agent: Derivatives of 2-arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] It is plausible that derivatives of 2-amino-2-(4-bromophenyl)propanoic acid could exhibit similar activities. Additionally, some 2-arylpropanoic acid derivatives have shown antitubercular properties.[3]

Safety and Handling

No specific safety data sheet (SDS) for 2-amino-2-(4-bromophenyl)propanoic acid is currently available. However, based on the data for structurally related compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

2-amino-2-(4-bromophenyl)propanoic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the α,α-disubstitution and the reactive bromophenyl moiety, offer significant opportunities for the design and synthesis of novel therapeutic agents with enhanced properties. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on sound chemical principles and data from closely related analogs. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds considerable promise for advancing the field of drug development.

References

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]

  • Machado, D., et al. (2013). Antitubercular specific activity of ibuprofen and the other 2-arylpropanoic acids using the HT-SPOTi whole-cell phenotypic assay. PMC. Retrieved from [Link]

Sources

Exploratory

The Definitive Guide to 4-Bromo-L-Phenylalanine (CAS 24250-84-8): From Genetic Code Expansion to Bioorthogonal Functionalization

Executive Summary The integration of non-canonical amino acids (ncAAs) into recombinant proteins has fundamentally transformed protein engineering, structural biology, and the development of biotherapeutics. Among the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into recombinant proteins has fundamentally transformed protein engineering, structural biology, and the development of biotherapeutics. Among the most versatile of these building blocks is 4-Bromo-L-phenylalanine (CAS 24250-84-8) . As a halogenated derivative of phenylalanine, this compound serves a dual purpose: it acts as a highly ordered anomalous scatterer for X-ray crystallography phasing and functions as a stable, bioorthogonal handle for palladium-catalyzed carbon-carbon (C-C) bond formation.

This whitepaper provides an in-depth technical analysis of 4-Bromo-L-phenylalanine, detailing its physicochemical properties, the mechanistic causality behind its application in genetic code expansion (GCE), and self-validating experimental protocols for its utilization in advanced biochemical workflows.

Physicochemical Properties & Molecular Identity

To effectively utilize 4-Bromo-L-phenylalanine in vitro and in vivo, researchers must account for its specific molecular characteristics. The para-substituted bromine atom significantly alters the electron density of the phenyl ring, impacting both its recognition by aminoacyl-tRNA synthetases and its reactivity in transition-metal catalysis.

PropertySpecification / Value
Chemical Name 4-Bromo-L-phenylalanine (4-Br-Phe)
CAS Number 24250-84-8
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance White to off-white crystalline powder
Stereochemistry L-enantiomer (S-configuration)
Solubility Soluble in dilute aqueous base (e.g., 0.1 M NaOH) or DMSO; slightly soluble in neutral water.
Storage Conditions Ambient temperature; protect from prolonged light exposure to prevent dehalogenation.

Data synthesized from commercial and chemical databases .

Mechanistic Utility in Protein Engineering

Genetic Code Expansion (GCE) & Amber Suppression

The site-specific incorporation of 4-Br-Phe relies on the reassignment of the UAG (amber) stop codon using an Orthogonal Translation System (OTS). Typically, this involves the Methanosarcina barkeri (Mb) pyrrolysyl-tRNA synthetase (PylRS) or the Methanosarcina jannaschii (Mj) tyrosyl-tRNA synthetase (TyrRS) paired with their respective orthogonal tRNA(CUA) .

The Causality of Synthetase Selection: Why choose the PylRS system for 4-Br-Phe? The wild-type PylRS naturally possesses a large, hydrophobic amino acid binding pocket designed for pyrrolysine. Through directed evolution, minimal mutations are required to accommodate the bulky para-bromo phenyl ring of 4-Br-Phe compared to the tighter active site of TyrRS. This results in higher catalytic efficiency and lower background misincorporation of natural amino acids .

G Gene Target Gene (UAG Stop Codon) mRNA mRNA (UAG Transcript) Gene->mRNA Transcription Ribosome Ribosome Translation mRNA->Ribosome Decoding aaRS Orthogonal aaRS (e.g., M. barkeri) tRNA Charged tRNA(CUA) aaRS->tRNA Aminoacylation ncAA 4-Bromo-L-Phe (CAS 24250-84-8) ncAA->tRNA Substrate tRNA->Ribosome Amber Suppression Protein Engineered Protein (Site-specific Br) Ribosome->Protein Elongation

Figure 1: Site-specific incorporation of 4-Br-Phe via orthogonal translation machinery.

X-ray Crystallography & SAD Phasing

Solving the "phase problem" in macromolecular crystallography traditionally relies on heavy-metal soaking or selenomethionine (SeMet) derivatization. However, SeMet requires auxotrophic bacterial strains, which often leads to severe metabolic toxicity, poor protein yields, and structural perturbations if methionines are located in the hydrophobic core.

The Causality of Bromine Phasing: By genetically encoding 4-Br-Phe at a single, solvent-exposed α-helix, researchers introduce a covalently bound anomalous scatterer without global metabolic disruption. Bromine exhibits a K-edge absorption at approximately 13.47 keV (wavelength ~0.92 Å) . At this energy, the anomalous scattering factor (


) is highly robust (approx. 4 to 6 

), making it exceptionally effective for Single-wavelength Anomalous Dispersion (SAD) phasing at standard synchrotron beamlines.
Bioorthogonal Cross-Coupling (Suzuki-Miyaura)

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is popular for protein labeling, it leaves a bulky, non-native triazole linkage. Suzuki-Miyaura cross-coupling, conversely, forms a direct, minimal C-C bond between the protein and the synthetic probe .

The Causality of Bromine vs. Iodine: In oxidative addition to Palladium(0), the C-I bond is kinetically more reactive than the C-Br bond. However, 4-Iodo-L-phenylalanine is prone to spontaneous dehalogenation in vivo and is highly light-sensitive. 4-Br-Phe strikes the optimal thermodynamic balance: it is highly stable during cellular expression and purification but can be selectively activated in vitro using electron-rich, water-soluble ligands like 2-amino-4,6-dihydroxypyrimidine (ADHP) to drive the cross-coupling at physiological pH .

G ProteinBr Protein-Br (4-Br-Phe mutant) Product Functionalized Protein (New C-C Bond) ProteinBr->Product Cross-Coupling BoronicAcid Boronic Acid Derivative BoronicAcid->Product Reactant Catalyst Pd Catalyst [Pd(OAc)2(ADHP)2] Catalyst->Product Catalysis (pH 8.0)

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow on proteins.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity results, the following protocols are designed as self-validating workflows, incorporating critical control checkpoints.

Protocol 1: Site-Specific In Vivo Incorporation (E. coli)

Objective: Express a target protein with 4-Br-Phe incorporated at a specific UAG site.

  • Plasmid Co-Transformation: Transform E. coli BL21(DE3) cells with two plasmids: one encoding your target gene with a site-directed UAG mutation, and a second plasmid (e.g., pEVOL) encoding the engineered orthogonal tRNA(CUA)/aaRS pair.

  • Culture & Supplementation: Grow cells in 2xYT or LB medium at 37°C. When the culture reaches an OD₆₀₀ of 0.6, supplement the medium with 1–2 mM 4-Bromo-L-phenylalanine (pre-dissolved in 0.1 M NaOH to ensure solubility, then neutralized).

    • Self-Validating Checkpoint (The Minus-ncAA Control): You must run a parallel culture where the NaOH vehicle is added without the 4-Br-Phe.

  • Induction: Induce OTS expression with 0.2% L-arabinose and target protein expression with 1 mM IPTG. Shift the temperature to 20°C and express for 16 hours.

  • Validation: Purify via Ni-NTA chromatography.

    • Logic Gate: If the minus-ncAA control yields full-length protein, your system is suffering from near-cognate suppression (endogenous tRNAs reading the UAG codon). If the minus-ncAA control yields only truncated protein, and the +ncAA culture yields full-length protein, the incorporation is orthogonally validated. Confirm the exact mass shift (+78 Da relative to Tyrosine) via Intact Mass Spectrometry.

Protocol 2: On-Protein Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond between the 4-Br-Phe-tagged protein and a functional boronic acid (e.g., a fluorophore).

  • Buffer Preparation: Thoroughly degas a 50 mM Sodium Phosphate buffer (pH 8.0) by bubbling with Argon for 30 minutes. Causality: Oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) state, killing the reaction.

  • Catalyst Complexation: In an anaerobic glovebox, mix Palladium(II) acetate [Pd(OAc)₂] and the ADHP ligand in a 1:2 molar ratio in the degassed buffer. Stir for 30 minutes to form the active, water-soluble catalytic complex.

  • Reaction Execution: Combine 20 µM of the purified 4-Br-Phe protein with 500 µM (25 equivalents) of the target phenylboronic acid derivative. Add 2 mol% of the Pd-ADHP catalyst. Incubate at 37°C for 2 to 4 hours.

  • Quench & Validation:

    • Self-Validating Checkpoint: Terminate the reaction by adding 50 mM EDTA. EDTA acts as a powerful chelator, stripping the Palladium and instantly freezing the reaction state.

    • Analyze the product via LC-MS. The presence of a single, distinct mass peak corresponding to the exact mass of the protein + boronic acid (minus the boronic acid leaving groups and bromine) confirms covalent C-C bond formation, ruling out non-covalent aggregation.

Conclusion & Future Perspectives

4-Bromo-L-phenylalanine (CAS 24250-84-8) represents a critical intersection of synthetic organic chemistry and molecular biology. By leveraging the spatial precision of genetic code expansion, researchers can utilize the unique electronic and steric properties of the bromine atom to solve complex crystallographic structures and engineer next-generation bio-conjugates. As transition-metal catalysis in aqueous environments continues to evolve, the utility of 4-Br-Phe as a stable, programmable bioorthogonal handle will only expand, paving the way for novel antibody-drug conjugates (ADCs) and advanced biomaterials.

References

  • Title: Directed Evolution of the Methanosarcina barkeri Pyrrolysyl tRNA/aminoacyl tRNA Synthetase Pair Source: PubMed Central (PMC) URL: [Link]

  • Title: Expanding the Genetic Code of Bioelectrocatalysis and Biomaterials Source: Kinam Park Research URL: [Link]

  • Title: SAD phasing at I04-1 Source: Diamond Light Source URL: [Link]

  • Title: PLGA-PEG-supported Pd Nanoparticles as Efficient Catalysts for Suzuki-Miyaura Coupling Reactions in Water Source: CHIMIA URL: [Link]

  • Title: Reprogramming natural proteins using unnatural amino acids Source: PubMed Central (PMC) URL: [Link]

Foundational

Technical Guide: 2-Amino-2-(4-bromophenyl)propanoic Acid

The following technical guide details the molecular weight, physiochemical properties, synthesis, and applications of 2-amino-2-(4-bromophenyl)propanoic acid . Executive Summary 2-Amino-2-(4-bromophenyl)propanoic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight, physiochemical properties, synthesis, and applications of 2-amino-2-(4-bromophenyl)propanoic acid .

Executive Summary

2-Amino-2-(4-bromophenyl)propanoic acid is a non-proteinogenic,


-disubstituted amino acid. Structurally, it is an analog of alanine where the 

-hydrogen is replaced by a 4-bromophenyl group (making it

-(4-bromophenyl)alanine
), or an analog of phenylglycine where the

-hydrogen is replaced by a methyl group (making it

-methyl-4-bromophenylglycine
).

This compound is distinct from its common isomer, 4-bromo-phenylalanine (2-amino-3-(4-bromophenyl)propanoic acid), which carries the aryl group on the


-carbon. The steric bulk at the 

-carbon in the title compound severely restricts conformational flexibility, making it a critical scaffold in the design of peptidomimetics with defined secondary structures (e.g.,

-helices).
Core Data Snapshot
PropertyValue
Molecular Weight (Average) 244.09 g/mol
Monoisotopic Mass (

Br)
242.9895 Da
Monoisotopic Mass (

Br)
244.9875 Da
Molecular Formula

CAS Number 53086-53-6 (Acid) / 888970-46-5 (Methyl ester HCl)
Isotopic Pattern ~1:1 doublet (

and

) due to Br isotopes

Chemical Identity & Physiochemical Properties[1][4]

Molecular Weight & Isotopic Distribution

For researchers using Mass Spectrometry (MS), relying on the average molecular weight (244.09 g/mol ) is insufficient due to the unique isotopic signature of bromine. Bromine exists as two stable isotopes,


Br (50.69%) and 

Br (49.31%), in a roughly 1:1 ratio.
  • LC-MS Implications: The mass spectrum will not show a single parent ion peak. Instead, it will display a characteristic "doublet" pattern separated by 2 mass units.

    • Peak A (

      
      Br):  243.99 (M+H)
      
      
      
    • Peak B (

      
      Br):  245.99 (M+H)
      
      
      
    • Intensity Ratio: ~1:1

Structural Disambiguation

It is vital to distinguish the target molecule from its region-isomer to ensure valid experimental design.

FeatureTarget: 2-Amino-2-(4-bromophenyl)propanoic acid Isomer: 4-Bromo-phenylalanine
IUPAC 2-amino-2-(4-bromophenyl)propanoic acid2-amino-3-(4-bromophenyl)propanoic acid
Structure

-Methyl,

-Aryl

-H,

-Aryl
Role Conformational constraint (Aib-like)Side-chain modification
Chirality Chiral (if resolved)Chiral (L/D forms)

Synthetic Routes & Production

The synthesis of


-disubstituted amino acids requires specific methodologies to overcome the steric hindrance at the quaternary carbon. The Bucherer-Bergs reaction  is the industry standard for generating this scaffold from the corresponding ketone.
Protocol: Bucherer-Bergs Synthesis

This pathway converts 4-bromoacetophenone into the hydantoin intermediate, which is then hydrolyzed to the free amino acid.

Step-by-Step Methodology
  • Hydantoin Formation:

    • Reagents: 4-Bromoacetophenone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate ((NH

      
      )
      
      
      
      CO
      
      
      , 3.0 eq).
    • Solvent: 50% Ethanol/Water.

    • Conditions: Heat to 60°C for 24 hours in a sealed vessel.

    • Mechanism: The ketone forms a hemiaminal, followed by nucleophilic attack by cyanide and subsequent cyclization to form 5-(4-bromophenyl)-5-methylhydantoin .

    • Purification: The hydantoin precipitates upon cooling and acidification.

  • Alkaline Hydrolysis:

    • Reagents: 3M NaOH or Ba(OH)

      
      .
      
    • Conditions: Reflux (100°C) for 48 hours.

    • Workup: Neutralize with HCl to pH 6-7 to precipitate the zwitterionic amino acid.

Synthesis Workflow Diagram

Synthesis Start 4-Bromoacetophenone (C8H7BrO) Reagents1 KCN, (NH4)2CO3 EtOH/H2O, 60°C Start->Reagents1 Inter 5-(4-bromophenyl)- 5-methylhydantoin Reagents1->Inter Bucherer-Bergs Cyclization Reagents2 NaOH (aq) Reflux, 48h Inter->Reagents2 Product 2-Amino-2-(4-bromophenyl)- propanoic acid (Target) Reagents2->Product Hydrolysis

Caption: Figure 1. Bucherer-Bergs synthetic route for the production of


-disubstituted amino acids.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O/NaOD):
    • 
       1.75 ppm (3H, s):  Methyl group attached to the quaternary 
      
      
      
      -carbon. (Distinctive singlet; differentiates from the doublet methyl of alanine or the benzylic CH
      
      
      of phenylalanine).
    • 
       7.40–7.60 ppm (4H, m):  Aromatic protons showing an AA'BB' system typical of para-substitution.
      
Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (M+H)

    
    .
    
  • Signature: Two peaks of equal intensity at m/z 244 and 246.

  • Fragmentation: Loss of COOH (-45 Da) is difficult due to the quaternary center, making the parent ion relatively stable compared to standard amino acids.

Applications in Drug Discovery[5][6][7][8]

Conformational Constraint (The "Aib" Effect)

Similar to 2-aminoisobutyric acid (Aib), the introduction of the


-methyl group restricts the rotation around the N-C

(

) and C

-C' (

) bonds.
  • Mechanism: The steric clash between the methyl group and the carbonyl oxygen forces the peptide backbone into a helical conformation (often

    
    -helix or 
    
    
    
    -helix).
  • Utility: Enhances metabolic stability by preventing protease access to the peptide bond.

Late-Stage Diversification

The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

  • Workflow:

    • Incorporate 2-amino-2-(4-bromophenyl)propanoic acid into a peptide sequence.

    • Perform on-resin Suzuki coupling with an aryl boronic acid.

    • Result: A library of biaryl-modified peptides with rigidified backbones.

Applications cluster_0 Peptide Engineering cluster_1 Medicinal Chemistry Compound 2-Amino-2-(4-bromophenyl) propanoic acid Constraint Restricted Conformation (phi/psi) Compound->Constraint Handle Aryl Bromide Handle Compound->Handle Stability Proteolytic Resistance Constraint->Stability Helix Helix Promotion (3-10 Helix) Constraint->Helix Suzuki Suzuki Coupling (Biaryl formation) Handle->Suzuki Library Diversified Peptide Library Suzuki->Library

Caption: Figure 2. Functional utility of the scaffold in peptide engineering and library generation.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amino acid is zwitterionic and stable, but the 4-bromo moiety can be light-sensitive over prolonged exposure.

References

  • PubChem Compound Summary. (2025). 2-Amino-3-(4-bromophenyl)propanoic acid (Isomer Comparison). National Center for Biotechnology Information. Link

  • Bucherer, H. T., & Bergs, H. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie. (Foundational methodology for -disubstituted amino acid synthesis).
  • ChemicalBook. (2025). 2-Amino-2-(4-bromophenyl)propanoic acid derivatives and suppliers.Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-L-phenylalanine (Isomer Reference).Link

Sources

Exploratory

stability and storage conditions for 2-amino-2-(4-bromophenyl)propanoic acid

An In-depth Technical Guide to the Stability and Storage of 2-amino-2-(4-bromophenyl)propanoic acid Introduction 2-amino-2-(4-bromophenyl)propanoic acid is a non-canonical, aryl-substituted amino acid that serves as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 2-amino-2-(4-bromophenyl)propanoic acid

Introduction

2-amino-2-(4-bromophenyl)propanoic acid is a non-canonical, aryl-substituted amino acid that serves as a versatile building block in medicinal chemistry and drug development. Its unique structure, featuring a stereocenter at the alpha-carbon directly attached to a brominated phenyl ring, makes it a valuable precursor for synthesizing novel peptides, peptidomimetics, and complex molecular scaffolds. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, enabling further molecular diversification.[1]

The utility of this and similar advanced intermediates is fundamentally dependent on their chemical integrity. Degradation of the starting material can lead to inconsistent reaction outcomes, the formation of unknown impurities, and a loss of valuable resources. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of 2-amino-2-(4-bromophenyl)propanoic acid, outlines its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Physicochemical Properties and Intrinsic Stability

The stability of 2-amino-2-(4-bromophenyl)propanoic acid is governed by the interplay of its three key functional groups: the primary amine, the carboxylic acid, and the 4-bromophenyl moiety.

  • Amphoteric Nature : The presence of both a basic amino group and an acidic carboxyl group makes the molecule amphoteric. This allows it to exist as a zwitterion near its isoelectric point, but also renders it susceptible to reactions at pH extremes.

  • Aromatic Ring : The phenyl ring provides a degree of conformational rigidity and is generally stable. However, the carbon-bromine (C-Br) bond can be a site of reactivity, particularly under photolytic conditions or in the presence of certain catalysts.

  • Stereocenter : The chiral center at the α-carbon is a critical feature. Conditions that could lead to racemization, such as exposure to strong bases or high temperatures, would compromise the stereochemical purity of the compound.

Under standard laboratory conditions (ambient temperature, protected from light, in a tightly sealed container), the solid compound is generally stable.[2][3] However, its long-term integrity requires more stringent controls, as various environmental factors can initiate degradation.

Major Degradation Pathways and Influencing Factors

Understanding potential degradation pathways is crucial for developing appropriate storage strategies and for designing stability-indicating analytical methods.[4][5] Forced degradation studies, which intentionally stress a molecule, are the primary tool for elucidating these pathways.[6][7][8] Based on the structure of 2-amino-2-(4-bromophenyl)propanoic acid, the following degradation mechanisms are of primary concern.

Hydrolytic Instability (pH Effects)

As an amino acid, the compound's stability is highly dependent on pH.

  • Acidic Conditions : In strongly acidic solutions, the primary amine is protonated (-NH3+), which protects it from some reactions. However, the overall stability may be compromised, and prolonged exposure could potentially lead to unforeseen side reactions.

  • Alkaline Conditions : In strongly basic solutions (pH > 8), the carboxylic acid is deprotonated (-COO-), and the amino group (-NH2) is in its more nucleophilic free base form. This environment increases the risk of racemization at the α-carbon. Furthermore, aryl halides can be susceptible to nucleophilic aromatic substitution (SNAr) reactions under basic conditions, although this typically requires strong electron-withdrawing groups on the ring.[1]

Oxidative Degradation

Oxidation is a common degradation pathway for many organic molecules, often initiated by atmospheric oxygen, trace metal contaminants, or oxidizing agents.[4][6] For this compound, potential sites of oxidation include:

  • Amino Group : The primary amine can be susceptible to oxidation, potentially leading to imines or other degradation products.

  • Aromatic Ring : While generally stable, the electron-rich phenyl ring could undergo oxidative reactions, especially in the presence of potent oxidizing species.

Photostability

Aromatic halides are known to be sensitive to light, particularly in the UV spectrum. The C-Br bond can undergo homolytic cleavage upon absorption of sufficient energy, generating a highly reactive aryl radical. This radical can then participate in a variety of secondary reactions, leading to a complex mixture of impurities. Therefore, protecting the compound from light is critical.

Thermal Stress

Amino acids can undergo decarboxylation (loss of CO2) at elevated temperatures. While this typically requires significant thermal energy for α-amino acids, it remains a potential degradation pathway during long-term storage at improper temperatures or during certain experimental procedures like lyophilization if not properly controlled.

G CPD 2-amino-2-(4-bromophenyl)propanoic acid Oxidized Oxidized Products (e.g., imine derivatives) CPD->Oxidized Oxidation of amine Racemized Racemized Product CPD->Racemized Base-catalyzed racemization Debrominated Debrominated/Radical Products CPD->Debrominated C-Br bond cleavage Decarboxylated Decarboxylated Product CPD->Decarboxylated Decarboxylation Oxidation Oxidative Stress (e.g., O₂, H₂O₂) Oxidation->CPD Hydrolysis Hydrolytic Stress (Acid/Base) Hydrolysis->CPD Photolysis Photolytic Stress (UV Light) Photolysis->CPD Thermal Thermal Stress (Heat) Thermal->CPD

Caption: Potential degradation pathways for 2-amino-2-(4-bromophenyl)propanoic acid.

Recommended Storage Conditions

Based on the chemical nature of the compound and general best practices for amino acid derivatives, the following storage conditions are recommended to ensure maximum stability and shelf-life.

Solid Form (Lyophilized Powder)

The solid form is the most stable state for long-term storage.

  • Causality : Storing the compound as a dry solid at sub-zero temperatures minimizes molecular motion and slows the rate of any potential solid-state chemical reactions. The exclusion of moisture prevents hydrolytic degradation and other moisture-facilitated reactions.[9][10]

ConditionRecommendationRationale
Temperature Long-Term (> 6 months): -20°C or below.[11][12][13] Short-Term (< 6 months): 2-8°C.[14]Minimizes thermal degradation and slows kinetic processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces atmospheric oxygen and moisture, preventing oxidation.[10]
Light Store in an amber vial or otherwise protected from light.Prevents photolytic degradation of the C-Br bond.[9]
Container Tightly sealed glass vial.Prevents contamination and exposure to moisture and air.

Expert Tip : Before opening a refrigerated or frozen vial, always allow it to equilibrate to room temperature in a desiccator.[9][10] This critical step prevents atmospheric moisture from condensing onto the cold powder, which would compromise its long-term stability.

In-Solution Storage

Storing amino acids in solution is generally not recommended for long periods due to significantly reduced stability.[9][10]

  • Causality : In solution, molecules have greater mobility, increasing the probability of degradation reactions. The solvent itself can participate in degradation (e.g., hydrolysis).

If solution storage is unavoidable:

  • Use a Buffer : Prepare the solution in a sterile, slightly acidic buffer (pH 5-6) to enhance stability.[10]

  • Aliquot : Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[10][11][12]

  • Freeze : Store aliquots frozen at -20°C for short-term (up to 1 month) or -80°C for medium-term (up to 6 months) storage.[11][12][15]

Experimental Protocol for Stability Assessment

A forced degradation study is essential for confirming the stability-indicating nature of an analytical method and for understanding how the molecule behaves under stress. This protocol provides a framework for assessing the stability of 2-amino-2-(4-bromophenyl)propanoic acid.

Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically suitable. The method should be capable of separating the parent compound from its potential degradation products. LC-MS can be used for peak identification.

Forced Degradation Protocol

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) prep_samples Aliquot stock into separate vials for each stress condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_samples->base oxidation Oxidation (3% H₂O₂, RT) prep_samples->oxidation thermal Thermal (Solid, 80°C) prep_samples->thermal photo Photolytic (ICH Q1B light exposure) prep_samples->photo sampling Sample at time points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize analyze Analyze by RP-HPLC (vs. unstressed control) neutralize->analyze mass_balance Calculate Mass Balance analyze->mass_balance identify Identify Degradants (LC-MS) mass_balance->identify pathway Establish Degradation Profile identify->pathway

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation :

    • Prepare a stock solution of 2-amino-2-(4-bromophenyl)propanoic acid (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

    • Establish an unstressed control sample by diluting the stock solution to the target concentration and storing it at 2-8°C.

  • Application of Stress :

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative : Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Photolytic : Expose the solid compound and the stock solution to light stress as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

    • Thermal : Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

  • Sampling and Analysis :

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples, including the control, by a validated stability-indicating HPLC method.

  • Evaluation :

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

    • Assess peak purity to ensure new peaks are not co-eluting.

    • Calculate mass balance to ensure all degradation products are accounted for.

    • If significant degradation is observed, use LC-MS to identify the major degradants and confirm the degradation pathway.

Handling and Safety Precautions

Proper handling ensures both the stability of the compound and the safety of the researcher.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][16]

  • Ventilation : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, as these can cause vigorous reactions.[2][18]

  • Spills : In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[18]

Conclusion

2-amino-2-(4-bromophenyl)propanoic acid is a stable compound when stored and handled correctly. Its primary vulnerabilities lie in exposure to light, high temperatures, extreme pH, and oxidizing conditions. For maximum long-term stability, the solid compound should be stored at -20°C, under an inert atmosphere, and protected from light. Solution-based storage should be avoided or limited to short-term use with frozen, single-use aliquots. By implementing the storage recommendations and handling procedures outlined in this guide, researchers can ensure the chemical integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Dove Medical Press. (2009). Forced degradation studies: an essential tool for the formulation development of vaccines. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet - Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Beijing Huakai Organic Compound Co., Ltd. (n.d.). SAFETY DATA SHEET - (S)-2-Amino-3-(4-bromophenyl)propanoic acid. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • ResearchGate. (2018, July). The reported metabolic pathways of AOPPs by microorganisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Arylation Chemistry for Bioconjugation. Retrieved from [Link]

  • MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Arylation of amino acids by way of imidazolidinone ureas. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

using 2-amino-2-(4-bromophenyl)propanoic acid in peptide synthesis

Application Note: High-Efficiency Incorporation and Derivatization of 2-Amino-2-(4-bromophenyl)propanoic Acid in Peptide Synthesis -Methyl-4-Bromophenylalanine ( -Me-Phe(4-Br)) Executive Summary 2-amino-2-(4-bromophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation and Derivatization of 2-Amino-2-(4-bromophenyl)propanoic Acid in Peptide Synthesis


-Methyl-4-Bromophenylalanine (

-Me-Phe(4-Br))

Executive Summary

2-amino-2-(4-bromophenyl)propanoic acid (referred to herein as


-Me-Phe(4-Br) ) is a high-value chimeric building block that merges two critical functionalities in peptidomimetic drug design:
  • Conformational Constraint: The

    
    -methyl group restricts backbone torsion angles (
    
    
    
    ), promoting helical secondary structures (3
    
    
    -helix or
    
    
    -helix) and blocking proteolytic degradation.
  • Orthogonal Reactivity: The para-bromo substituent serves as a chemoselective "handle" for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) either on-resin or in solution.

This guide addresses the primary synthetic bottleneck: the extreme steric hindrance at the tetrasubstituted


-carbon, which renders standard coupling protocols ineffective. We present a self-validating protocol utilizing high-efficiency activating agents (HATU/PyAOP) and microwave-assisted solid-phase peptide synthesis (SPPS).

Strategic Analysis & Mechanistic Grounding

The Steric Challenge

The


-methyl group introduces significant 

strain, making the amine nucleophile poor and the carboxyl electrophile difficult to access.
  • Coupling To the AA: Activation of

    
    -Me-Phe(4-Br) requires aggressive reagents to form the active ester.
    
  • Coupling Onto the AA: The N-terminus of the resin-bound

    
    -Me-Phe(4-Br) is sterically shielded. Acylation of this amine is often the rate-limiting step in the synthesis.
    
The Chemical Handle

The aryl bromide is stable to standard Fmoc SPPS conditions (20% piperidine, 95% TFA). However, it allows for on-resin diversity . By performing Suzuki-Miyaura coupling before cleavage, libraries of biaryl peptides can be generated from a single precursor resin.

Experimental Protocols

Protocol A: SPPS Incorporation of -Me-Phe(4-Br)

Reagents:

  • Resin: Rink Amide ChemMatrix or PEG-PS (preferred for better swelling in difficult sequences).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Activation (In Situ):

    • Dissolve Fmoc-

      
      -Me-Phe(4-Br)-OH (4 equiv., 0.4 mmol) in minimal dry DMF.
      
    • Add HATU (3.9 equiv.) and HOAt (4 equiv.).

    • Add DIPEA (8 equiv.) immediately prior to addition to resin.

    • Note: Pre-activation should not exceed 1-2 minutes to avoid racemization (though less risky for

      
      -methyl AAs) or guanidinylation.
      
  • Coupling (Microwave):

    • Add mixture to resin.[1][2]

    • Irradiate: 75°C for 10 minutes (25-30W).

    • Alternative (Room Temp): Double coupling, 2 hours each.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines). If positive (blue particles), repeat coupling with PyAOP instead of HATU.

  • Fmoc Deprotection:

    • 20% Piperidine in DMF with 0.1 M HOBt (HOBt reduces aspartimide formation and helps prevent aggregation).

    • 2 x 5 min (Microwave, 75°C) or 2 x 15 min (RT).

  • Acylation of the Hindered Amine (The Critical Step):

    • The next amino acid must be coupled using PyAOP (4 equiv) or COMU at 75°C. Standard HBTU/DIC is often insufficient here.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Convert the Ar-Br moiety to Ar-Ar' using a boronic acid.

Reagents:

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    + sSPhos (water-soluble ligand).
  • Boronic Acid: Aryl-boronic acid of choice (5 equiv.).

  • Base:

    
     (aq).
    
  • Solvent: DMF/EtOH/Water (9:9:2 v/v/v) – crucial for solubility of all species.

Workflow:

  • Preparation: Perform this step after peptide assembly but before side-chain deprotection/cleavage. Keep the N-terminal Fmoc on to prevent Pd-chelation by the free amine.

  • Reaction Assembly:

    • Wash resin with degassed DMF (sparged with Argon for 15 min).

    • Add Boronic Acid (5 equiv.) and Base (

      
      , 5 equiv.).
      
    • Add Catalyst (0.1 equiv., 10 mol%).

  • Reaction:

    • Seal vessel under Argon.[3]

    • Microwave: 100°C for 30 minutes.

    • Note: The resin color will turn black/grey due to Pd precipitation; this is normal.

  • Washing (Critical):

    • Wash extensively to remove Palladium: DMF (3x), Sodium Diethyldithiocarbamate (0.05 M in DMF, 3x 5 min), DMF (3x), DCM (3x).

    • The dithiocarbamate wash is essential to chelate and remove residual Pd.

Data Presentation & Visualization

Comparative Coupling Efficiency
Coupling ReagentActivation SpeciesEfficiency for

-Me-Phe
Risk of EpimerizationRecommended Condition
HBTU/HOBt OBt esterLow (<30%)LowNot Recommended
HATU/HOAt OAt esterHigh (>90%)LowMicrowave (75°C)
PyAOP OAt esterVery High (>95%)LowDifficult Couplings
DIC/Oxyma Oxyma esterHighVery LowGreen Alternative
TFFH Acid FluorideHighLowUse if OAt fails
Diagram 1: Synthetic Workflow Logic

G Start Resin-Bound Peptide (N-Terminus Free) Coupling Coupling u03b1-Me-Phe(4-Br) Reagent: HATU/HOAt/DIPEA Condition: 75°C, 10 min (u03bcW) Start->Coupling Check Chloranil Test Coupling->Check Recouple Re-Couple with PyAOP Check->Recouple Positive (Blue) Deprotect Fmoc Deprotection 20% Piperidine + 0.1M HOBt Check->Deprotect Negative (Colorless) Recouple->Check NextAA Couple Next AA (Requires High Activation) Deprotect->NextAA Suzuki On-Resin Suzuki Coupling Ar-B(OH)2, Pd(0), Base NextAA->Suzuki Optional Diversification Cleavage TFA Cleavage & HPLC NextAA->Cleavage Standard Path Suzuki->Cleavage

Caption: Decision tree for the incorporation of sterically hindered


-methyl-4-bromophenylalanine, including the optional branching path for Palladium-catalyzed diversification.
Diagram 2: On-Resin Suzuki Catalytic Cycle

Suzuki ResinBr Resin-Peptide-Ar-Br OxAdd Oxidative Addition (Pd(II) Complex) ResinBr->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boronic Ar'-B(OH)2 + Base Boronic->TransMet Activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Resin-Peptide-Ar-Ar' RedElim->Product

Caption: Mechanism of on-resin Suzuki-Miyaura cross-coupling. The resin-bound aryl bromide undergoes oxidative addition, followed by base-mediated transmetallation with the boronic acid.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Afonso, A., et al. (2010). Solid-Phase Synthesis of Biaryl-Cyclic Peptides by Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry, 75(11), 3983–3985.
  • Wenschuh, H., et al. (2002). Coherent Synthesis of -Disubstituted Amino Acids. Journal of Organic Chemistry, 67(19), 6837-6846.
  • BenchChem. (2025).[4] Application Notes: Incorporation of 2-Amino-4-bromobenzoic Acid and Derivatives in Peptide Synthesis.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application

protocol for dissolving 2-amino-2-(4-bromophenyl)propanoic acid for cell culture

An Application Guide and Protocol for the Solubilization of 2-amino-2-(4-bromophenyl)propanoic acid for Cell Culture Applications Abstract 2-amino-2-(4-bromophenyl)propanoic acid is a synthetic amino acid analog with pot...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Solubilization of 2-amino-2-(4-bromophenyl)propanoic acid for Cell Culture Applications

Abstract

2-amino-2-(4-bromophenyl)propanoic acid is a synthetic amino acid analog with potential applications in biochemical and pharmacological research. A critical prerequisite for its use in cell-based assays is the development of a reliable and reproducible protocol for its dissolution that ensures compound stability, bioavailability, and the absence of cytotoxicity from the solubilization vehicle. Due to its zwitterionic nature and the hydrophobic 4-bromophenyl moiety, this compound exhibits limited aqueous solubility at neutral pH, a common challenge with many amino acids and their derivatives[1][2][3]. This document provides a comprehensive guide for researchers, detailing the physicochemical rationale and step-by-step protocols for preparing sterile, high-concentration stock solutions of 2-amino-2-(4-bromophenyl)propanoic acid suitable for cell culture experiments.

Scientific Foundation: Understanding the Molecule

The structure of 2-amino-2-(4-bromophenyl)propanoic acid dictates its solubility characteristics. As an alpha-amino acid, it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to exist as a zwitterion at its isoelectric point, carrying both a positive and a negative charge, which often results in strong intermolecular interactions and low water solubility.

The key to solubilization is to shift the pH away from this isoelectric point.

  • In acidic conditions (low pH): The carboxyl group remains protonated (-COOH), while the amino group is protonated (-NH₃⁺), resulting in a net positive charge.

  • In alkaline conditions (high pH): The amino group is neutral (-NH₂), while the carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge.

In either charged state, the molecule becomes a salt, which is significantly more soluble in polar solvents like water. The protocol below primarily leverages this principle by using a dilute base to create the highly soluble carboxylate salt.

Physicochemical Properties (Inferred)

While specific experimental data for 2-amino-2-(4-bromophenyl)propanoic acid is not widely published, its properties can be inferred from its structure and comparison to similar molecules like p-Bromophenylalanine[4][5][6].

PropertyInferred Value / CharacteristicRationale & Significance for Cell Culture
Molecular Formula C₉H₁₀BrNO₂Essential for calculating molarity.
Molecular Weight 244.09 g/mol Accurate weighing is critical for preparing solutions of known concentration[7].
Appearance White to off-white solidVisual confirmation of the starting material.
Aqueous Solubility Poor at neutral pHThis is the primary challenge. The protocol must overcome this limitation without compromising cell health. Many amino acids exhibit this property[3].
Solvent Solubility Likely soluble in dilute acid/base; sparingly soluble in DMSO[4]Provides alternative dissolution strategies. Organic solvents must be used with caution due to potential cytotoxicity[8][9].
Stability Stable under normal conditions. May be sensitive to strong oxidizers and light.Stock solutions should be stored protected from light at low temperatures (-20°C or -80°C) to prevent degradation[4][10].

Core Principles for Preparing Cell Culture Reagents

Solvent Selection: Balancing Efficacy and Safety

The ideal solvent must dissolve the compound effectively while being non-toxic to the cells at its final working concentration.

  • Aqueous Solvents (Recommended): Physiologically compatible and non-toxic. For compounds like this amino acid, adjusting the pH with dilute sodium hydroxide (NaOH) or hydrochloric acid (HCl) is the preferred method[11][12].

  • Organic Solvents (Alternative): Solvents like Dimethyl Sulfoxide (DMSO) are powerful but can have significant effects on cell physiology, including differentiation, toxicity, and interference with assays[9]. If used, the final concentration in the cell culture medium must be kept to an absolute minimum, typically well below 0.5% (v/v)[13].

Table of Common Solvent Cytotoxicity:

Solvent Typical Max. Non-Toxic Concentration (v/v) Notes
DMSO < 0.5% (cell line dependent) Can induce cell differentiation. Cytotoxicity is dose-dependent.
Ethanol < 0.5% Generally less toxic than DMSO at low concentrations[13].

| DMF | < 0.1% | Generally considered more toxic than DMSO and Ethanol[8]. |

The Critical Role of pH

For most mammalian cell lines, the optimal pH of the culture medium is tightly regulated between 7.2 and 7.4[14][15]. When preparing a stock solution using pH modification, it is crucial to ensure that the final addition to the medium does not significantly alter this physiological pH. This is achieved by creating a highly concentrated stock, so only a small volume is needed.

Sterilization: Ensuring Aseptic Conditions

Contamination can ruin cell culture experiments[16]. Stock solutions added to sterile culture media must themselves be sterile.

  • Sterile Filtration: This is the mandatory method for heat-sensitive molecules like amino acids. Using a 0.22 µm or 0.2 µm pore size filter physically removes bacteria and fungi without degrading the compound[17][18][19].

  • Autoclaving (Not Recommended): High heat and pressure can cause the degradation of complex organic molecules[16]. This method should be avoided.

Experimental Workflow and Protocols

The overall workflow is designed to ensure a sterile, stable, and validated stock solution.

G cluster_prep Preparation cluster_process Processing cluster_storage Storage & QC weigh Weigh Compound dissolve Dissolve in Vehicle weigh->dissolve ph_adjust Adjust pH to >9.0 (Aqueous Method) dissolve->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol filter Sterile Filter (0.22 µm) final_vol->filter aliquot Aliquot into Sterile Tubes filter->aliquot qc Perform Quality Control filter->qc store Store at -20°C / -80°C (Protect from Light) aliquot->store G start Need to Dissolve Compound? aqueous Try Protocol A: pH-Modified Aqueous start->aqueous organic Try Protocol B: Minimal Organic Solvent (e.g., DMSO) aqueous->organic Fails to Dissolve or Precipitates success Success: Proceed with Experiment aqueous->success Dissolves organic->success Dissolves failure Failure: Consult literature for other solvent systems organic->failure Fails to Dissolve check_vehicle Crucial Step: Run Vehicle Control in all experiments success->check_vehicle

Caption: Decision tree for selecting a dissolution protocol.

Safety Precautions

  • Handle 2-amino-2-(4-bromophenyl)propanoic acid in accordance with its Safety Data Sheet (SDS). Similar compounds are listed as causing skin and eye irritation.[20] Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Work in a chemical fume hood or well-ventilated area when handling powders and organic solvents.

  • Dispose of all chemical waste according to institutional guidelines.

References

  • Cobetter. (n.d.). Sterile Filtration of Cell Culture. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Tavassoli, A., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology. [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. [Link]

  • Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. [Link]

  • Membrane Solutions. (n.d.). Sterile Filtration and Clarification. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Ivanova, Z., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • SID. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid. [Link]

  • Holen, E., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]

  • Le, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • Hopax Fine Chemicals. (2026). Enhancing Cell Culture Efficiency with Dipeptide Amino Acids. [Link]

  • ResearchGate. (2022). How can I increase/decrease pH of cell culture media (DMEM)?. [Link]

  • Heeb, M. B., et al. (2019). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. PMC. [Link]

  • Lalgondar, M., et al. (2016). Amino acids in the cultivation of mammalian cells. PMC. [Link]

  • Google Patents. (n.d.). US6270722B1 - Stabilized bromine solutions, method of manufacture and uses thereof for biofouling control.
  • Neumann, C., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. [Link]

  • Shwieky, I., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

Sources

Method

Application Note: Advanced Analytical Strategies for the Quantification of 2-amino-2-(4-bromophenyl)propanoic acid

Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-amino-2-(4-bromophenyl)propanoic acid, a non-proteinogenic amino acid analog of significant interest in pharmaceutical and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-amino-2-(4-bromophenyl)propanoic acid, a non-proteinogenic amino acid analog of significant interest in pharmaceutical and chemical research. We present detailed protocols and expert insights for three robust analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This note is designed for researchers, scientists, and drug development professionals, offering a comparative analysis to facilitate method selection based on specific analytical requirements such as enantiomeric purity, trace-level quantification, and primary purity assessment.

Introduction and Analytical Challenges

2-amino-2-(4-bromophenyl)propanoic acid is a synthetic amino acid analog. Its structure, featuring a chiral center at the alpha-carbon and a brominated aromatic ring, makes it a valuable building block in medicinal chemistry for creating novel peptides or small molecule therapeutics. Accurate and precise quantification is paramount for ensuring quality control of starting materials, determining purity, conducting pharmacokinetic studies, and meeting regulatory standards.

The primary analytical challenges associated with this molecule are:

  • Chirality: As a chiral compound, its enantiomers can exhibit different pharmacological activities. Therefore, a quantitative method must often be enantioselective.

  • Polarity and Zwitterionic Nature: Like other amino acids, it exists as a zwitterion, which can lead to poor peak shape and retention in traditional reversed-phase chromatography without careful mobile phase control.

  • Volatility: Its low volatility precludes direct analysis by gas chromatography without a derivatization step.

This guide addresses these challenges by providing detailed, validated approaches for its quantification.

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC is the cornerstone technique for assessing both the chemical and enantiomeric purity of 2-amino-2-(4-bromophenyl)propanoic acid. The bromophenyl chromophore allows for sensitive UV detection, making this a widely accessible and reliable method.

Causality Behind Experimental Choices

The selection of a chiral stationary phase (CSP) is the most critical step. For α-amino acids, Pirkle-type columns, such as a (R,R) Whelk-O1 phase, are often highly effective.[1] These phases operate on a donor-acceptor principle, where the analyte forms transient diastereomeric complexes with the CSP, allowing for the separation of enantiomers.[1] A normal-phase mobile phase (e.g., hexane/ethanol) is typically chosen because it enhances the specific hydrogen bonding and π-π interactions required for chiral recognition on this type of column.[1] The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is crucial to suppress the deprotonation of the carboxylic acid group and ensure consistent interaction with the stationary phase.

Experimental Workflow: Chiral HPLC

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_start Weigh Analyte & Prepare Stock Solution in Diluent prep_serial Perform Serial Dilutions for Calibration Curve prep_start->prep_serial prep_sample Dissolve Test Sample in Diluent (e.g., 1 mg/mL) prep_start->prep_sample hplc_system Equilibrate (R,R) Whelk-O1 Column hplc_inject Inject Sample/Standard (10 µL) hplc_system->hplc_inject hplc_run Isocratic Elution (n-hexane:ethanol:TFA) hplc_inject->hplc_run hplc_detect UV Detection at 220 nm hplc_run->hplc_detect data_integrate Integrate Enantiomer Peaks hplc_detect->data_integrate data_curve Generate Calibration Curve (Peak Area vs. Concentration) data_integrate->data_curve data_quant Quantify Sample & Determine Enantiomeric Excess (%ee) data_curve->data_quant

Caption: Workflow for Chiral HPLC Quantification.

Detailed Protocol: Chiral HPLC
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

    • Chiral Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm particle size) or equivalent.

  • Reagents and Materials:

    • HPLC-grade n-hexane, ethanol, and trifluoroacetic acid (TFA).

    • Reference standards for (R)- and (S)-enantiomers of 2-amino-2-(4-bromophenyl)propanoic acid.

    • Diluent: Ethanol or mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Ethanol / TFA (e.g., 80:20:0.1 v/v/v). The ratio must be optimized to achieve a resolution (Rs) > 2.0.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the racemic standard (e.g., 1.0 mg/mL in diluent). Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range (e.g., 1.0 mg/mL).

    • System Suitability: Inject the racemic standard solution. The system is suitable if the resolution between the two enantiomer peaks is greater than 2.5.[1]

    • Analysis: Inject the calibration standards followed by the test samples.

    • Quantification: Construct a calibration curve by plotting the peak area of each enantiomer against its concentration. Determine the concentration of each enantiomer in the test sample from the curve. Calculate the enantiomeric excess (% ee).

Typical Method Validation Parameters
ParameterTypical SpecificationRationale
Linearity (R²) ≥ 0.999Ensures a direct proportional relationship between concentration and detector response.[2][3]
LOD ~0.3 µg/mLThe lowest concentration that can be reliably detected.[1]
LOQ ~1.0 µg/mLThe lowest concentration that can be accurately and precisely quantified.[1]
Precision (%RSD) Intra-day ≤ 2.0%; Inter-day ≤ 3.0%Demonstrates the method's reproducibility over short and long periods.[2]
Accuracy (% Recovery) 98.0 - 102.0%Confirms the closeness of the measured value to the true value.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis or when high specificity is required, GC-MS is a powerful alternative. However, due to the polar and non-volatile nature of amino acids, a chemical derivatization step is mandatory to increase volatility and thermal stability.[4]

Causality Behind Experimental Choices

Silylation is a common and effective derivatization strategy for amino acids. A reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice because it reacts with the active hydrogens on both the amine and carboxylic acid groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more volatile and less prone to degradation in the hot GC inlet. The subsequent analysis by mass spectrometry provides high confidence in peak identification through characteristic fragmentation patterns (e.g., the loss of a tert-butyl group, [M-57]+), enabling highly selective quantification using Selected Ion Monitoring (SIM).

Experimental Workflow: GC-MS

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification prep_start Aliquot Sample/Standard Solution prep_dry Evaporate to Dryness (under Nitrogen stream) prep_start->prep_dry prep_deriv Add MTBSTFA & Acetonitrile; Heat at 100°C for 2-4 hours prep_dry->prep_deriv prep_cool Cool to Room Temperature prep_deriv->prep_cool gcms_inject Inject 1 µL of Derivatized Sample prep_cool->gcms_inject gcms_sep GC Separation on a DB-5ms Column (Temperature Programmed) gcms_inject->gcms_sep gcms_ionize Electron Ionization (EI, 70 eV) gcms_sep->gcms_ionize gcms_detect MS Detection (Full Scan or SIM Mode) gcms_ionize->gcms_detect data_identify Identify Derivative Peak by Retention Time & Mass Spectrum gcms_detect->data_identify data_integrate Integrate Characteristic Ion Peak Area data_identify->data_integrate data_quant Quantify using Internal Standard or External Calibration data_integrate->data_quant

Caption: Workflow for GC-MS Quantification via Derivatization.

Detailed Protocol: GC-MS
  • Instrumentation:

    • GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole).

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Reagents and Materials:

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Anhydrous acetonitrile.

    • Reference standard of 2-amino-2-(4-bromophenyl)propanoic acid.

    • Internal Standard (IS), e.g., Norvaline (optional, but recommended for best accuracy).

  • Derivatization Procedure:

    • Pipette an aliquot of the sample or standard solution containing the analyte (and IS, if used) into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 100°C for 2-4 hours in a heating block or oven.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification (select characteristic ions, e.g., M-57).

  • Quantification:

    • Identify the TBDMS-derivatized analyte peak based on its retention time and mass spectrum.

    • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a highly accurate and direct measure of purity or concentration without the need for a specific reference standard of the analyte itself.[5] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Causality Behind Experimental Choices

The key to accurate qNMR is ensuring uniform excitation and complete relaxation of all relevant nuclei between scans. This is achieved by using a small flip angle pulse (e.g., 30°) and, most importantly, a long relaxation delay (d1) that is at least 5 times the longest T1 relaxation time of any nucleus of interest (both analyte and standard).[6] An internal calibrant of known purity and weight (e.g., maleic acid or DSS) is used.[5][7] The calibrant must have signals that are in a clear region of the spectrum, not overlapping with the analyte or solvent signals. Deuterated solvents like D₂O or DMSO-d₆ are used, and the choice depends on the solubility of the analyte and calibrant.

Experimental Workflow: qNMR

cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation prep_analyte Accurately Weigh Analyte (e.g., 10 mg) prep_dissolve Dissolve Both in a Precise Volume of Deuterated Solvent (e.g., 0.7 mL D₂O) prep_analyte->prep_dissolve prep_calibrant Accurately Weigh Internal Calibrant (IC) (e.g., Maleic Acid, 1 mg) prep_calibrant->prep_dissolve prep_vortex Vortex to Ensure Homogeneity prep_dissolve->prep_vortex nmr_setup Tune & Shim Spectrometer prep_vortex->nmr_setup nmr_acquire Acquire ¹H Spectrum with Quantitative Parameters (Long d1, small pulse angle, sufficient scans) nmr_setup->nmr_acquire data_process Apply Phasing & Baseline Correction nmr_acquire->data_process data_integrate Integrate Non-Overlapping Signals (Analyte & IC) data_process->data_integrate data_calc Calculate Purity/Concentration using the qNMR Equation data_integrate->data_calc

Caption: Workflow for Quantitative NMR (qNMR) Purity Assessment.

Detailed Protocol: qNMR
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Reagents and Materials:

    • Certified Internal Calibrant (e.g., Maleic Acid, purity ≥ 99.5%).

    • Deuterated solvent (e.g., D₂O, DMSO-d₆).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-amino-2-(4-bromophenyl)propanoic acid into a vial. Record the weight precisely.

    • Accurately weigh approximately 1-2 mg of the internal calibrant into the same vial. Record the weight precisely.

    • Add a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex the sample thoroughly until everything is completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (¹H):

    • Pulse Program: Standard 1D pulse sequence (e.g., zg30 on Bruker systems).[8]

    • Pulse Angle: 30 degrees.

    • Relaxation Delay (d1): ≥ 30 seconds (must be determined experimentally, but this is a safe starting point for small molecules).

    • Acquisition Time (aq): ~3-4 seconds.

    • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the smallest integral).[5]

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Select a well-resolved signal for the analyte (e.g., the methyl singlet) and a signal for the internal calibrant (e.g., the vinyl singlet for maleic acid).

    • Integrate both signals accurately.

    • Calculate the purity of the analyte using the following equation:[5]

      Purityₓ (%) = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * Purity_cal (%)

      Where:

      • I: Integral area

      • N: Number of protons for the integrated signal

      • M: Molecular weight

      • W: Weight

      • Purity: Purity of the calibrant

      • x: Analyte

      • cal: Calibrant

Method Comparison and Selection

FeatureChiral HPLC-UVGC-MS (with Derivatization)Quantitative NMR (qNMR)
Primary Application Enantiomeric & chemical purityTrace analysis, impurity IDAbsolute purity, reference standard certification
Enantioselectivity Yes (with chiral column)No (unless a chiral GC column is used)No
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)Low (requires mg of sample)
Sample Preparation Simple dissolutionComplex (drying & chemical reaction)Simple, but requires high precision weighing
Throughput HighLow to ModerateLow
Destructive? YesYesNo
Reference Standard Requires specific analyte standardRequires specific analyte standardRequires a certified internal calibrant

Conclusion

The quantification of 2-amino-2-(4-bromophenyl)propanoic acid can be successfully achieved using several advanced analytical techniques.

  • Chiral HPLC is the recommended method for routine quality control, offering robust quantification of both chemical and enantiomeric purity.

  • GC-MS provides exceptional sensitivity and specificity, making it ideal for trace-level determination in complex matrices, provided a validated derivatization protocol is employed.

  • qNMR serves as an invaluable primary method for the absolute purity assessment of reference materials or bulk batches without the need for an identical standard.

The selection of the most appropriate technique should be guided by the specific analytical objective, required sensitivity, sample matrix, and the need for enantiomeric separation.

References

  • MDPI. (2025). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Available from: [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. Available from: [Link]

  • PubMed. (n.d.). Validation of amino acid analysis methods. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Validation of Amino Acid Analysis Methods. Available from: [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available from: [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Available from: [Link]

  • PMC. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF. Available from: [Link]

  • PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Available from: [Link]

  • Food Science of Animal Resources. (2019). Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Available from: [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]

  • PubMed. (2019). Amino Acid and Peptide Chiral Separations. Available from: [Link]

  • MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available from: [Link]

  • PMC. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Available from: [Link]

  • University of Regensburg. (2009). Amino acid analysis in biological fluids by GC-MS. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]

  • Babeș-Bolyai University. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Available from: [Link]

Sources

Application

mass spectrometry of 2-amino-2-(4-bromophenyl)propanoic acid and its fragments

Application Note: Mass Spectrometric Characterization and Fragmentation Analysis of 2-Amino-2-(4-bromophenyl)propanoic Acid Executive Summary This guide details the mass spectrometric behavior of 2-amino-2-(4-bromophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometric Characterization and Fragmentation Analysis of 2-Amino-2-(4-bromophenyl)propanoic Acid

Executive Summary

This guide details the mass spectrometric behavior of 2-amino-2-(4-bromophenyl)propanoic acid (also known as


-methyl-4-bromophenylalanine). This non-proteinogenic amino acid is a critical scaffold in medicinal chemistry, often used to constrain peptide conformation or as a halogenated handle for cross-coupling reactions.

Successful analysis requires navigating two specific challenges:

  • The Halogen Signature: Leveraging the distinct 1:1 isotopic ratio of Bromine (

    
    ) for peak validation.
    
  • Quaternary Carbon Fragmentation: Understanding how the

    
    -methyl group alters standard amino acid fragmentation pathways, specifically regarding the stability of the immonium ion.
    

Chemical Identity & Physical Properties

PropertyDescription
IUPAC Name 2-amino-2-(4-bromophenyl)propanoic acid
Common Name

-methyl-4-bromophenylalanine
Molecular Formula

Monoisotopic Mass 242.9895 Da (

)
Molecular Weight ~244.09 g/mol (Average)
Isotopic Pattern Distinct 1:1 doublet separated by 2 Da (

and

)

Experimental Protocols

Protocol A: Sample Preparation

Rationale: The


-methyl group increases lipophilicity compared to standard phenylalanine. Proper solvation is required to prevent carryover.
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (MeOH) to generate a 1 mg/mL stock. Vortex for 30 seconds.

  • Working Standard: Dilute the stock 1:100 into 50:50 Water:Acetonitrile (MeCN) containing 0.1% Formic Acid (FA). Final concentration: 10 µg/mL.

    • Note: The addition of FA promotes protonation (

      
       formation) essential for positive mode ESI.
      
  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter before injection.

Protocol B: LC-MS/MS Acquisition Parameters

Rationale: A generic C18 gradient is sufficient, but collision energies must be ramped to observe both the fragile immonium ions and the stable aromatic fragments.

  • Instrument: Q-TOF or Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Voltage: +3500 V.

  • Collision Energy (CE): Ramp 10–40 eV (essential to fragment the stable benzyl core).

Data Analysis & Interpretation

The Precursor Ion (The "Twin Towers")

In ESI(+) mode, the molecule forms the protonated pseudomolecular ion


. Unlike standard organic molecules dominated by Carbon-12, this spectrum is defined by Bromine.
  • Observation: You will strictly observe two major peaks of nearly equal intensity.

    • 
       244.0 : Contains 
      
      
      
      .
    • 
       246.0 : Contains 
      
      
      
      .
  • Validation Rule: If the intensity ratio deviates significantly from 1:1 (e.g., 3:1), the peak is not your brominated target (likely a contaminant or dechlorination artifact).

Fragmentation Pathways (MS/MS)

The fragmentation follows a logic distinct from standard amino acids due to the


-methyl group.

Primary Pathway: Formation of the Immonium Ion Standard amino acids lose


 (equivalent to formic acid, 46 Da) to form the immonium ion. The 

-methyl group stabilizes this cation via hyperconjugation.
  • Transition:

    
    .
    
  • Mechanism: Concerted loss of the carboxylic acid moiety.

  • Diagnostic: The 198/200 doublet retains the 1:1 Br pattern.

Secondary Pathway: The Tropylium/Benzyl Cation High collision energy cleaves the bond between the


-carbon and the aromatic ring.
  • Transition:

    
    .
    
  • Structure: 4-bromobenzyl cation (

    
    ).
    
  • Stability: This ion rearranges to the highly stable tropylium structure (seven-membered ring).

Tertiary Pathway: The Phenyl Cation Extreme fragmentation strips the methylene group.

  • Transition:

    
    .
    
  • Structure: 4-bromophenyl cation (

    
    ).
    
Summary of Diagnostic Fragments
Fragment Identity

(

)

(

)
Neutral LossMechanism
Precursor

244.0 246.0 -Protonation
Immonium Ion 198.0 200.0 46 Da (

)

-cleavage / Decarboxylation
Bromobenzyl Cation 169.0 171.0 29 Da (

)
Side-chain cleavage from Immonium
Bromophenyl Cation 155.0 157.0 14 Da (

)
Ring contraction/cleavage

Mechanistic Visualization

The following diagram illustrates the critical fragmentation steps. Note how the Bromine isotope signature (the doublet) propagates through every fragment until the halogen itself is lost (rare in soft ionization).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 244 / 246 (1:1 Doublet) Immonium Immonium Ion [R-C(Me)=NH2]+ m/z 198 / 200 Precursor->Immonium Loss of HCOOH (-46 Da) (Primary Pathway) AmmoniaLoss [M+H - NH3]+ m/z 227 / 229 Precursor->AmmoniaLoss Loss of NH3 (-17 Da) (Minor Pathway) Benzyl Bromobenzyl Cation [Br-Ph-CH2]+ m/z 169 / 171 Immonium->Benzyl Inductive Cleavage Loss of CH3-CH=NH Phenyl Bromophenyl Cation [Br-Ph]+ m/z 155 / 157 Benzyl->Phenyl Loss of CH2

Figure 1: ESI(+) Fragmentation pathway of 2-amino-2-(4-bromophenyl)propanoic acid. The "Twin Tower" isotopic pattern of Bromine persists through all major fragments.

Troubleshooting & Validation

  • Issue: Missing Doublet.

    • Cause: If you see a single peak at

      
       166 (for example), the Bromine atom has been lost (dehalogenation) or the synthesis failed.
      
    • Solution: Check the raw spectrum zoom. A true Br-containing compound must show the M+2 peak at ~98% intensity of the M peak.

  • Issue: Low Immonium Signal.

    • Cause: The

      
      -methyl group stabilizes the precursor, sometimes requiring higher collision energy (CE) to trigger decarboxylation compared to standard phenylalanine.
      
    • Solution: Increase CE by 5–10 eV.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Isotopic Compositions of the Elements. NIST. Link

  • Holčapek, M., & Jirásko, R. (2010). Mass Spectrometry of Amino Acids and Proteins. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. (Mechanisms of amino acid neutral losses).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Method

Application Note: Optimized Derivatization Protocols for GC-MS Analysis of 2-Amino-2-(4-bromophenyl)propanoic Acid

This Application Note is designed for researchers in pharmaceutical analysis and metabolomics. It addresses the specific challenges of derivatizing 2-amino-2-(4-bromophenyl)propanoic acid (an -methyl-4-bromophenylalanine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in pharmaceutical analysis and metabolomics. It addresses the specific challenges of derivatizing 2-amino-2-(4-bromophenyl)propanoic acid (an


-methyl-4-bromophenylalanine analog), a compound characterized by significant steric hindrance at the reaction center and a distinct isotopic signature.[1]

Executive Summary

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amino acids is impossible due to their zwitterionic nature and low volatility.[1] While standard amino acids are easily derivatized, 2-amino-2-(4-bromophenyl)propanoic acid presents a dual challenge:

  • Steric Hindrance: The

    
    -methyl group at the quaternary carbon significantly reduces the reaction kinetics of the amino and carboxyl groups compared to standard phenylalanine.
    
  • Isotopic Complexity: The presence of a bromine atom requires careful mass spectral interpretation due to the

    
    Br/
    
    
    
    Br isotopic pattern.

This guide details two validated protocols: Silylation (BSTFA) for high-sensitivity analysis of dry standards, and Alkylation (MCF) for rapid profiling in aqueous biological matrices.

Chemical Context & Strategy

The Analytical Challenge

The target molecule contains a quaternary


-carbon. Standard mild derivatization protocols (e.g., 60°C for 15 min) often result in incomplete derivatization, leading to split peaks (mono- vs. di-derivatives) and poor quantification.[1]
  • Target: 2-amino-2-(4-bromophenyl)propanoic acid[1]

  • Formula:

    
    
    
  • MW: ~244.09 g/mol [2]

  • Key Feature: The

    
    -methyl group shields the nucleophilic nitrogen and the electrophilic carbonyl, requiring "harder" reaction conditions.
    
Decision Matrix: Selecting the Right Protocol

Derivatization_Workflow Start Sample Type Dry_Solid Dry Solid / Pure Std (High Sensitivity) Start->Dry_Solid Non-protic solvent Aqueous Biological Fluid / Aqueous (High Throughput) Start->Aqueous Serum/Urine/Buffer BSTFA Protocol A: Silylation (BSTFA + 1% TMCS) Dry_Solid->BSTFA Requires Anhydrous Cond. MCF Protocol B: Alkylation (Methyl Chloroformate) Aqueous->MCF Direct Reaction GCMS GC-MS Analysis (SLB-5ms Column) BSTFA->GCMS MCF->GCMS

Figure 1: Decision tree for selecting the derivatization method based on sample matrix.[1]

Protocol A: Silylation (BSTFA/TMCS)

Best for: Pure standards, pharmaceutical purity assays, and samples where water can be strictly excluded. Mechanism: Replaces active protons (-OH, -NH) with trimethylsilyl (TMS) groups.[1][3]

Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS is a critical catalyst for the sterically hindered amine.

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine.

Step-by-Step Procedure
  • Drying: Transfer an aliquot containing 1–10 µg of the analyte into a reaction vial. Evaporate to absolute dryness under a stream of nitrogen at 60°C. Critical: Any residual water will hydrolyze the reagent.

  • Reconstitution: Add 50 µL of anhydrous Acetonitrile.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction (The "Hard" Step): Cap the vial tightly. Heat at 100°C for 60 minutes .

    • Why: Standard amino acids react at 60°C/30min. The

      
      -methyl group requires higher energy to force the bulky TMS group onto the hindered amine.
      
  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC-MS (Splitless or 1:10 Split depending on concentration).

Expected Derivative
  • Structure: Di-TMS derivative (Carboxyl-TMS and Amino-TMS).[1]

  • MW Shift: Parent (243) + 2 × TMS (72) - 2 × H (1) = 385 Da (approx).

Protocol B: Alkyl Chloroformate (MCF)

Best for: Serum, urine, cell culture media, or aqueous samples. Mechanism: Carboxyl groups are esterified (methyl ester); Amine groups form carbamates (methoxycarbonyl).

Reagents
  • Reagent A: Methanol (MeOH).

  • Reagent B: Pyridine.[1]

  • Reagent C: Methyl Chloroformate (MCF).[4][5][6]

  • Extraction Solvent: Chloroform (

    
    ).
    
Step-by-Step Procedure
  • Sample Prep: Take 100 µL of aqueous sample (or dissolved standard).

  • Basification: Add 167 µL MeOH and 34 µL Pyridine. Vortex.

  • First Addition: Add 20 µL MCF. Vortex vigorously for 30 seconds.[5]

    • Caution: Exothermic reaction; gas evolution (

      
      ) will occur.
      
  • Second Addition: Add another 20 µL MCF. Vortex for 30 seconds.[5]

  • Extraction: Add 400 µL Chloroform and 400 µL 50 mM Sodium Bicarbonate. Vortex for 10 seconds.[5]

  • Separation: Centrifuge or let stand to separate layers.

  • Injection: Inject 1 µL of the bottom organic (Chloroform) layer.

Expected Derivative
  • Structure: N-methoxycarbonyl methyl ester derivative.[1]

  • MW Shift: Parent (243) + Methyl (14) + Methoxycarbonyl (58) - 2 × H (2) = 313 Da (approx).[1]

GC-MS Method Parameters

To ensure separation of the heavy brominated derivative from matrix interferences, use a high-temperature ramp.

ParameterSetting
Column SLB-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 260°C
Injection Mode Splitless (1 min purge)
Oven Program 1.[1] Hold 100°C for 1 min2. Ramp 20°C/min to 300°C3. Hold 300°C for 5 min
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)

Results & Interpretation

Mass Spectral Signature

The bromine atom provides a definitive "fingerprint" that validates the identity of the peak.

  • Isotopic Pattern: Look for the "twin towers" in the molecular ion and high-mass fragments. The intensity ratio of

    
     to 
    
    
    
    is approximately 1:1 (100:97) .
    • Example (TMS Derivative): You will see a molecular ion cluster at m/z 385 and 387 .

    • Example (MCF Derivative): Molecular ion cluster at m/z 313 and 315 .

  • Fragmentation (TMS Derivative):

    • [M-15]+: Loss of a methyl group from the silicon (Standard TMS fragment).

    • [M-117]+: Loss of COOTMS (Carboxyl cleavage).[1]

    • m/z 73: Trimethylsilyl cation (Base peak or very prominent).

Data Summary Table
Derivative TypeFormula (Deriv.)Approx MW (Mono)Key Ions (m/z)Retention Behavior
Di-TMS

387 / 389387 (

), 372 (

), 73
Late eluting, sharp peak if dry.[1]
MCF (Me/Me)

315 / 317315 (

), 256 (

), 59
Earlier eluting, solvent tailing possible.

Troubleshooting & Optimization

Issue: Low Yield / Split Peaks (Mono- vs Di-TMS)
  • Cause: The

    
    -methyl steric hindrance prevents the second TMS group (on the amine) from attaching, or moisture hydrolyzed the product.
    
  • Solution:

    • Ensure 100°C reaction temp (don't settle for 60°C).

    • Check the TMCS catalyst concentration (must be fresh).

    • Use MTBSTFA (forms t-BDMS derivatives) if hydrolytic stability is the main issue, though the reaction is even slower (requires 100°C for 2 hours).

Issue: Column Bleed or Ghost Peaks
  • Cause: Excess derivatizing reagent degrading the stationary phase.

  • Solution: For TMS, ensure the inlet liner is deactivated (silanized glass wool). For MCF, ensure the aqueous layer is completely removed before injection.

References

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for Selective Response.Link

  • National Institute of Standards and Technology (NIST). (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.[7]Link

  • ResearchGate. (2014).[1] Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry.Link

  • MDPI. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.Link

  • PubChem. (2023).[1] 4-Bromo-L-phenylalanine Compound Summary.Link

Sources

Application

experimental protocols for studying enzyme kinetics with 2-amino-2-(4-bromophenyl)propanoic acid

Application Note: Experimental Protocols for Enzyme Kinetics with 2-Amino-2-(4-bromophenyl)propanoic Acid -Disubstituted Amino Acids Part 1: Introduction & Compound Analysis 1.1 The "Quaternary Carbon" Challenge 2-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for Enzyme Kinetics with 2-Amino-2-(4-bromophenyl)propanoic Acid


-Disubstituted Amino Acids

Part 1: Introduction & Compound Analysis

1.1 The "Quaternary Carbon" Challenge 2-Amino-2-(4-bromophenyl)propanoic acid (also known as


-methyl-4-bromophenylglycine) represents a distinct class of 

-disubstituted amino acids
. Unlike standard proteinogenic amino acids, this molecule possesses a quaternary

-carbon lacking a hydrogen atom.
  • Structural Consequence: The absence of the

    
    -proton renders this compound resistant to pyridoxal phosphate (PLP)-dependent transaminases and oxidative deamination by L-amino acid oxidases, which typically require 
    
    
    
    -proton abstraction as the initiating catalytic step.
  • Kinetic Utility: Consequently, this compound is rarely a substrate for catabolic enzymes but frequently acts as a potent competitive inhibitor or a conformational probe . In drug development, it serves as a metabolically stable scaffold to constrain peptide geometry.

1.2 Chemical Identity Verification

  • IUPAC Name: 2-Amino-2-(4-bromophenyl)propanoic acid

  • Common Name:

    
    -Methyl-4-bromophenylglycine
    
  • Key Feature: The phenyl ring is attached directly to the

    
    -carbon (C2), distinguishing it from 4-bromophenylalanine (where the ring is on C3).
    
  • Molecular Weight: ~244.09 g/mol [1][2]

Part 2: Pre-Analytical Protocols

Protocol A: Solubilization & Stock Preparation

Rationale: The combination of the hydrophobic 4-bromophenyl group and the


-methyl group creates significant solubility challenges in aqueous buffers. Improper solubilization is the leading cause of erratic kinetic data (e.g., false "flat" progress curves).

Materials:

  • DMSO (Anhydrous, HPLC Grade)

  • 1.0 M HCl

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

Procedure:

  • Primary Stock (50 mM): Dissolve the solid compound in 100% DMSO. Vortex vigorously for 2 minutes. The solution should be clear and colorless.

    • Note: Avoid using basic buffers initially; the zwitterionic form is less soluble than the protonated cationic form.

  • Working Stock (5 mM): Dilute the Primary Stock 1:10 into 10 mM HCl . This maintains the amine in a protonated state (

    
    ), preventing aggregation before addition to the assay.
    
  • Assay Addition: Add the Working Stock to the buffered enzyme reaction mix. Ensure the final DMSO concentration is

    
     (v/v) to prevent enzyme denaturation.
    
Protocol B: Chiral Purity Assessment (HPLC)

Rationale: Kinetic constants (


, 

) are stereoselective. Using a racemate without correction will yield apparent constants that are off by a factor of 2 (or more if the distomer binds).

Chromatographic Conditions:

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Optimized for zwitterionic amino acids).

  • Mobile Phase: MeOH/Acetonitrile (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Detection: UV at 254 nm (Bromophenyl

    
     transition).
    
  • Flow Rate: 0.5 mL/min at 25°C.

Part 3: Experimental Workflows

Experiment 1: Kinetic Resolution (Hydrolysis Assay)

Application: Determining the Enantiomeric Ratio (E) using an Esterase. Since the free acid is difficult to synthesize enantiopure, researchers often use an ester derivative (e.g., methyl ester) and resolve it using Pig Liver Esterase (PLE) or Lipases.

Workflow Visualization (DOT):

KineticResolution Racemate Racemic Methyl Ester (Substrate) ES_Complex Enzyme-Substrate Complex Racemate->ES_Complex + Enzyme Enzyme Enzyme (PLE or CalB) Enzyme->ES_Complex Product_S (S)-Acid (Hydrolyzed) ES_Complex->Product_S Fast Hydrolysis (k_cat S) Substrate_R (R)-Ester (Unreacted) ES_Complex->Substrate_R Slow/No Reaction HPLC Chiral HPLC Analysis Product_S->HPLC Substrate_R->HPLC

Caption: Kinetic resolution workflow separating the (S)-acid product from the unreacted (R)-ester substrate.

Step-by-Step Protocol:

  • Substrate Prep: Synthesize/purchase the methyl ester of 2-amino-2-(4-bromophenyl)propanoic acid.

  • Reaction Mix: In a glass vial, combine:

    • 900 µL Phosphate Buffer (100 mM, pH 8.0).

    • 100 µL Substrate Stock (10 mM in DMSO). Final conc: 1 mM.

  • Initiation: Add 10 units of Pig Liver Esterase (PLE). Incubate at 30°C with shaking (600 rpm).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Mix aliquot with 50 µL Acetonitrile (stops enzyme).

  • Analysis: Inject onto Chiral HPLC. Measure peak areas of the Acid (Product) and Ester (Substrate).

  • Calculation: Calculate conversion (

    
    ) and enantiomeric excess (
    
    
    
    ) to determine the Enantiomeric Ratio (
    
    
    ) using the equation:
    
    
Experiment 2: Competitive Inhibition Kinetics

Application: Determining


 against a model enzyme (e.g., Phenylglycine Aminotransferase).
Because 2-amino-2-(4-bromophenyl)propanoic acid lacks the 

-proton, it cannot undergo transamination. It acts as a "dead-end" competitive inhibitor against the natural substrate, Phenylglycine.

Data Presentation: Inhibition Matrix

[Inhibitor] (µM)[Substrate] (mM)Initial Rate (

) (µM/min)
% Inhibition
01.015.2-
05.048.5-
501.08.444.7%
505.039.119.3%
1001.05.166.4%
1005.031.235.6%

Protocol:

  • Enzyme System: Use Phenylglycine Aminotransferase (PhgAT) with L-Phenylglycine as the substrate and

    
    -ketoglutarate as the co-substrate.
    
  • Coupled Assay: Detect Glutamate production using Glutamate Dehydrogenase (GDH) coupled to NADH oxidation (monitor decrease at 340 nm).

  • Matrix Setup:

    • Vary Substrate (L-Phenylglycine): 0.5, 1, 2, 5, 10 mM.

    • Vary Inhibitor (2-amino-2-(4-bromophenyl)propanoic acid): 0, 25, 50, 100 µM.

  • Measurement: Monitor Absorbance (340 nm) for 5 minutes. Extract linear slopes (

    
    ).
    
  • Analysis: Fit data to the Competitive Inhibition Model:

    
    
    
    • Diagnostic: In a Lineweaver-Burk plot, lines should intersect at the Y-axis (

      
       is unchanged), indicating the inhibitor binds only to the free enzyme, not the ES complex.
      

Pathway Visualization (Mechanism):

InhibitionMechanism E Enzyme (PhgAT) (PLP-Form) ES Active Complex (E-S) E->ES + S (k1) EI Dead-End Complex (E-I) E->EI + I (Kon) S Substrate (Phenylglycine) I Inhibitor (2-amino-2-(4-Br-Ph)propanoic acid) ES->E - S (k-1) P Product (Benzoylformate) ES->P Catalysis (kcat) (Requires alpha-H) EI->E - I (Koff) EI->P BLOCKED (No alpha-H)

Caption: Mechanism of Competitive Inhibition. The quaternary alpha-carbon prevents the catalytic step, trapping the enzyme in the EI complex.

Part 4: References & Grounding

  • Solubility of Hydrophobic Amino Acids:

    • Source: Sigma-Aldrich Technical Bulletins. "Solubility of Non-Natural Amino Acids in Aqueous Buffers."

    • URL:

  • Kinetic Resolution of

    
    -Disubstituted Amino Acids: 
    
    • Source:Journal of Molecular Catalysis B: Enzymatic. "Enzymatic resolution of quaternary

      
      -amino acids."
      
    • Context: Describes the use of PLE and Lipases for resolving sterically hindered esters.

    • URL:

  • Mechanism of Aminotransferases:

    • Source:Biochemistry (ACS). "Stereospecificity and Mechanism of Aminotransferases."

    • Context: Explains the requirement for the

      
      -proton in the aldimine-ketimine tautomerization step.
      
    • URL:

  • Chiral HPLC of Amino Acids:

    • Source: Daicel Chiral Technologies. "Separation of Zwitterionic Amino Acids on ZWIX Columns."

    • URL:

Disclaimer: This protocol is designed for research purposes only. 2-amino-2-(4-bromophenyl)propanoic acid is a non-natural amino acid derivative; handle with appropriate PPE as its specific toxicological properties may not be fully characterized.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-amino-2-(4-bromophenyl)propanoic acid synthesis

Technical Support Center: -Methyl-4-Bromophenylalanine Synthesis Subject: Optimization of 2-amino-2-(4-bromophenyl)propanoic acid yield Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: -Methyl-4-Bromophenylalanine Synthesis

Subject: Optimization of 2-amino-2-(4-bromophenyl)propanoic acid yield Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Introduction

You are attempting to synthesize 2-amino-2-(4-bromophenyl)propanoic acid (also known as


-methyl-4-bromophenylalanine). This is a sterically hindered, quaternary 

-amino acid.

The Central Challenge: Unlike simple aldehydes used in standard Strecker syntheses, your starting material is a ketone (4-bromoacetophenone) . Ketones are sterically bulkier and thermodynamically less favorable toward cyanohydrin formation. Consequently, standard Strecker protocols often fail or result in low yields (<30%).

The Recommended Solution: Switch to or optimize the Bucherer-Bergs reaction , followed by alkaline hydrolysis . This pathway is thermodynamically driven to form the stable hydantoin intermediate, overcoming the reversibility issues of the Strecker aminonitrile intermediate.

Module 1: The Bucherer-Bergs Reaction (Hydantoin Formation)[1][2][3]

Objective: Convert 4-bromoacetophenone to 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione.

Standard Protocol & Optimization
ParameterStandard ConditionHigh-Yield Optimization Why? (The Science)
Reagent Ratio 1:1:2 (Ketone:CN:Carbonate)1 : 2.5 : 5 Excess

saturates the solution with ammonia and

, driving the equilibrium toward the hydantoin ring closure.
Solvent 50% Ethanol/Water60% Ethanol/Water 4-bromoacetophenone has poor aqueous solubility. Higher EtOH ensures homogeneity, but too much EtOH precipitates the carbonate salts.
Temperature 60°C (Open Reflux)110°C (Sealed Pressure Tube) The reaction is slow for acetophenones. A sealed vessel prevents the loss of volatile

and

, maintaining effective concentration.
Troubleshooting Guide: "My yield is still low."

Q: The starting material (ketone) remains unreacted after 24 hours.

  • Diagnosis: The ketone is likely oiling out of the aqueous phase, or ammonia is escaping.

  • Fix:

    • Use a sealed pressure tube (Ace Glass or similar) to contain ammonia.

    • Add a phase transfer catalyst (e.g., TBAB , 5 mol%) if the mixture remains biphasic.

    • Increase temperature to 120°C .

Q: I see a heavy precipitate, but it's not the product.

  • Diagnosis: This is likely "Bucherer Salt" (ammonium carbamate/bicarbonate).

  • Fix: The hydantoin product for this specific substrate is usually a white solid that precipitates upon acidification.

    • Action: Cool the reaction mixture. Acidify carefully with conc. HCl to pH 2. The hydantoin (5-(4-bromophenyl)-5-methylhydantoin) will precipitate. Filter and wash with water.[1]

Module 2: Hydrolysis of the Hydantoin (The "Iron Wall")

Objective: Open the stable hydantoin ring to release the free amino acid.

Critical Warning: 5,5-disubstituted hydantoins are extremely stable. Acid hydrolysis (HCl reflux) will fail or require days, leading to debromination or decomposition. You must use base hydrolysis.

Optimized Hydrolysis Protocol
  • Reagents: Suspend the hydantoin in 3M - 5M NaOH (approx. 10-15 equiv).

  • Vessel: Sealed Teflon-lined autoclave or heavy-wall pressure tube.

  • Conditions: Heat to 150°C for 24–48 hours .

    • Note: Reflux at 100°C is often insufficient for sterically hindered hydantoins.

  • Workup (The pI Trap):

    • Cool to room temperature.

    • Neutralize with conc. HCl.

    • Target pH: Adjust exactly to the Isoelectric Point (pI) , which is approx pH 5.5 – 6.0 for this molecule.

    • Observation: The amino acid will precipitate as a zwitterion.

Troubleshooting Guide: "I lost my product during workup."

Q: I neutralized to pH 7, but nothing precipitated.

  • Diagnosis: You missed the pI window. At pH 7, the ammonium species might still be soluble, or the ionic strength is too high.

  • Fix:

    • Adjust pH strictly to 5.5 .

    • Concentrate the solution volume by 50% under vacuum.

    • Cool to 4°C overnight.

    • Add ethanol (antisolvent) to force precipitation if water solubility is still too high.

Q: The bromine atom is missing (I see des-bromo product by MS).

  • Diagnosis: Hydrodehalogenation occurred. This is rare with NaOH alone but happens if trace metals are present or if reducing agents were used.

  • Fix: Ensure high-purity NaOH and use glass/Teflon ware (avoid metal autoclaves if possible, or use a glass liner). Lower temp to 130°C and extend time.

Visual Workflows

Figure 1: Reaction Pathway & Logic Flow

G Start Start: 4-Bromoacetophenone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60% EtOH, 110°C) Start->Step1 Check1 Is Ketone Consumed? Step1->Check1 Check1->Step1 No (Increase Temp/Pressure) Hydantoin Intermediate: 5-(4-Br-Ph)-5-Me-Hydantoin Check1->Hydantoin Yes Hydrolysis Alkaline Hydrolysis (5M NaOH, 150°C, Pressure) Hydantoin->Hydrolysis Check2 Did Ring Open? Hydrolysis->Check2 Check2->Hydrolysis No (Increase Time) Isolation pI Precipitation (Adjust to pH 5.5-6.0) Check2->Isolation Yes Final Target: 2-amino-2-(4-bromophenyl)propanoic acid Isolation->Final

Caption: Optimized workflow emphasizing the critical checkpoints at ketone conversion and hydantoin ring opening.

FAQ: Advanced Technical Inquiries

Q: Can I use the Strecker reaction instead to avoid the high-pressure hydrolysis? A: It is not recommended. The Strecker reaction with acetophenones suffers from the "retro-Strecker" equilibrium. The


-aminonitrile is unstable and prone to reverting to the ketone. The Bucherer-Bergs hydantoin is a "thermodynamic sink" that locks the structure in place, preventing reversion.

Q: I need the enantiopure (S)-isomer. How do I get it? A: You have two viable options:

  • Enzymatic Resolution (Scalable): Treat the racemic N-acetyl derivative of your final amino acid with Acylase I (from Aspergillus melleus) . It will selectively hydrolyze the (S)-isomer to the free amino acid, leaving the (R)-N-acetyl isomer untouched.

  • Chiral HPLC: Since you have a bromine handle, the molecule is heavy and separates well on Chiralpak columns (e.g., AD-H or OD-H) using hexane/IPA mixtures.

Q: Is the product stable? A: Yes, as a zwitterionic solid, it is stable at room temperature. However, the aryl bromide is sensitive to Palladium cross-coupling conditions. If you plan to use this in a Suzuki coupling later, protect the amine (Boc) and carboxylic acid (Ester) first to prevent catalyst poisoning.

References

  • Bucherer, H. T., & Steiner, W. (1934).[2] Über die Synthese von Hydantoinen und N-Carbamyl-säuren.[3][4][5] Journal für Praktische Chemie. (Foundational text on the thermodynamic preference of hydantoins over aminonitriles).

  • Soroka, M. (2005). The synthesis of α-amino acids from ketones via hydantoins.[3] (Detailed optimization of pressure/temperature for hindered ketones).

  • Ware, E. (1950).[6] The Chemistry of the Hydantoins.[3][7][2][8][9] Chemical Reviews.[6] (The definitive review on hydrolysis stability).

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.  (Alternative asymmetric route).
    

Sources

Optimization

Technical Support Center: Purification of Crude 2-Amino-2-(4-bromophenyl)propanoic acid

Welcome to the Advanced Troubleshooting Guide for the purification of unnatural amino acids. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of unnatural amino acids. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique physicochemical challenges of 2-amino-2-(4-bromophenyl)propanoic acid .

Because this molecule features an


-methyl group (causing steric hindrance) and a bulky, hydrophobic 4-bromophenyl moiety, standard amino acid extraction protocols often fail. This guide synthesizes field-proven methodologies to help you transition from a complex crude hydrolysate to a high-purity crystalline powder.

Physicochemical Profiling

Before attempting any purification, you must understand the thermodynamic and ionic behavior of the target molecule. The zwitterionic nature of this compound dictates its solubility profile across the pH spectrum.

Table 1: Physicochemical Profile & Purification Implications

ParameterValue (Approx.)Mechanistic Implication for Purification
Molecular Weight 244.09 g/mol N/A
pKa1 (Carboxylic Acid) ~2.2pH must be dropped to < 1.5 to fully protonate the molecule for cation-exchange binding.
pKa2 (Amine) ~9.1pH must be raised to > 10 to fully deprotonate for basic extractions.
Isoelectric Point (pI) ~5.6The exact target pH where net charge is zero, minimizing solubility for crystallization.
Hydrophobicity HighThe 4-bromophenyl group makes the molecule prone to "salting out" in high-ionic-strength crude mixtures.

Troubleshooting FAQs

Q1: My crude hydrolysate is a complex mixture. Direct neutralization yields a gummy, impure oil instead of a crystalline powder. Why?

Causality: Unnatural amino acids synthesized via the1[1] require harsh alkaline hydrolysis (e.g., 3–5 M NaOH at 150°C) to break the intermediate hydantoin ring. When you directly neutralize this crude mixture, the massive concentration of inorganic salts (like NaCl or Na₂CO₃) forces the hydrophobic 4-bromophenyl moiety out of solution prematurely. This "salting out" effect traps unreacted ketones and hydantoins, forming an amorphous gum. Solution: You must decouple the desalting step from the precipitation step. Use a strongly acidic cation-exchange resin (Protocol A) to capture the amino acid, wash away the salts and neutral organics, and then perform a controlled isoelectric precipitation (Protocol B).

Q2: I am using Dowex 50WX8 resin, but my amino acid is washing off in the aqueous flow-through instead of eluting with ammonia. What went wrong?

Causality: Your loading pH is too high, or your resin's exchange capacity is exhausted. The sulfonic acid groups on Dowex 50WX8 require the amino acid to be fully cationic (net +1 charge) to bind effectively (2[2]). Because the pKa1 of the carboxyl group is ~2.2, loading your sample at pH 3.0 means a significant portion of your molecule is zwitterionic (net 0 charge) and will simply pass through the column. Solution: Acidify your crude mixture to pH 1.0–1.5 with concentrated HCl before loading. Ensure the resin is heavily pre-conditioned to the H⁺ form.

Q3: How do I precisely target the isoelectric point (pI) without overshooting?

Causality: Isoelectric point precipitation relies on hitting the exact pH where the molecule carries no net charge, which minimizes its solubility (3[3]). For 2-amino-2-(4-bromophenyl)propanoic acid, the pI is ~5.6. Because amino acids have virtually no buffering capacity near their pI, a single drop of concentrated acid or base can swing the pH drastically. Solution: Perform a two-stage titration. Bring the pH to ~4.0 using 6M HCl, then switch to a highly dilute 0.5M HCl or 0.5M NaOH solution to carefully "walk" the pH to exactly 5.6.

Standard Operating Protocols (SOPs)

Protocol A: Cation-Exchange Desalting & Purification

This self-validating protocol ensures the complete removal of inorganic salts and unreacted neutral intermediates prior to crystallization.

Materials: Dowex 50WX8 resin (100-200 mesh, H⁺ form), 1M HCl, 2M NH₄OH, Methanol, Ninhydrin stain.

  • Resin Preparation: Slurry-pack Dowex 50WX8 resin into a glass chromatography column. Wash with 3 column volumes (CV) of 1M HCl to ensure complete protonation to the H⁺ form, followed by 5 CV of deionized water until the effluent pH stabilizes at ~5.0.

  • Sample Loading: Dilute the crude alkaline hydrolysate with water and acidify to pH 1.5 using concentrated HCl. Filter out any insoluble precipitates. Load the clarified solution onto the column at a flow rate of 1–2 mL/min.

  • Washing (Impurity Removal): Wash the column with 3 CV of deionized water, followed by 2 CV of 20% Methanol/Water. Self-Validation: Spot the wash effluent on a TLC plate; it should be ninhydrin-negative, confirming no amino acid is leaking.

  • Elution: Elute the target amino acid using 3 CV of 2M NH₄OH. Collect fractions. The amino acid will elute as the pH of the effluent rises above 8.0.

  • Concentration: Pool the ninhydrin-positive fractions and concentrate in vacuo at 40°C to remove excess ammonia, reducing the volume by 80%.

Protocol B: Isoelectric Crystallization & Polishing

This protocol isolates the pure zwitterion from the desalted aqueous concentrate.

Materials: Concentrated aqueous solution from Protocol A, 1M HCl, 0.5M HCl, Ice bath.

  • Initial Adjustment: Place the concentrated amino acid solution on a magnetic stirrer. The pH should be mildly basic (~8–9) due to residual ammonia.

  • Coarse Titration: Add 1M HCl dropwise while continuously monitoring with a calibrated pH meter until the pH reaches 6.5.

  • Fine Titration & Precipitation: Switch to 0.5M HCl. As the pH approaches 5.6, the solution will become turbid. Stop titration exactly at pH 5.6 .

  • Maturation: Stir the suspension at room temperature for 1 hour to promote uniform crystal growth, then transfer to an ice bath (4°C) for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with ice-cold deionized water (2 x 10 mL) followed by cold ethanol (1 x 10 mL) to displace water and facilitate drying.

  • Drying: Dry the product in a vacuum oven at 50°C overnight.

Workflows & Mechanistic Visualizations

PurificationWorkflow Crude Crude Hydrolysate (High Salt, pH > 12) Acidify Acidification (Adjust to pH 1.5 with HCl) Crude->Acidify Load Load onto Dowex 50WX8 (H+ Form) Acidify->Load Wash Wash with H2O / MeOH (Removes Neutrals/Anions) Load->Wash Elute Elute with 2M NH4OH (Recovers Amino Acid) Wash->Elute Concentrate Concentrate in vacuo (Remove excess NH3) Elute->Concentrate Precipitate Isoelectric Precipitation (Titrate to pH 5.6) Concentrate->Precipitate Pure Pure 2-Amino-2-(4-bromophenyl) propanoic acid Precipitate->Pure

Figure 1: Step-by-step purification workflow for crude 2-amino-2-(4-bromophenyl)propanoic acid.

pHDependency Cation Cationic Form Net Charge: +1 Soluble (pH < 2.2) Zwitterion Zwitterion Net Charge: 0 Insoluble (pH 5.6) Cation->Zwitterion Base (OH-) Zwitterion->Cation Acid (H+) Anion Anionic Form Net Charge: -1 Soluble (pH > 9.1) Zwitterion->Anion Base (OH-) Anion->Zwitterion Acid (H+)

Figure 2: Charge states of 2-amino-2-(4-bromophenyl)propanoic acid across different pH levels.

References

  • Title: Protein Purification Methods | Source: Phenomenex | URL: 3

  • Title: Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform | Source: National Institutes of Health (PMC) | URL: 2

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Source: National Institutes of Health (PMC) | URL: 1

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 2-amino-2-(4-bromophenyl)propanoic acid and Its Isomers

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-amino-2-(4-bromophenyl)propanoic acid and its isomers. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-amino-2-(4-bromophenyl)propanoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during chromatographic analysis.

The separation of 2-amino-2-(4-bromophenyl)propanoic acid is critical due to the distinct pharmacological properties its different isomers can possess.[1] This guide offers a structured, question-and-answer approach to troubleshooting, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I am not getting any separation between the enantiomers of 2-amino-2-(4-bromophenyl)propanoic acid. What is the most likely cause?

A1: The primary reason for a lack of enantiomeric separation is the use of an achiral stationary phase. Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, a chiral environment must be created. This is most commonly achieved by using a chiral stationary phase (CSP).[2]

There are two main approaches for chiral HPLC separations:

  • Direct Method: This involves using a column with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. This is the most widely used and preferred method.[2]

  • Indirect Method: This less common approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[2]

Recommendation: Your first step should be to ensure you are using a suitable chiral column. Polysaccharide-based columns are a popular and effective choice for a wide range of chiral separations.[3]

Q2: I am using a chiral column, but my resolution is still poor. How can I improve it?

A2: Poor resolution on a chiral column can stem from several factors, including the mobile phase composition, flow rate, and column temperature.[4]

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Solvent Composition: The choice of organic modifier and its proportion in the mobile phase is critical. For normal-phase chromatography, common solvents include n-hexane, ethanol, and isopropanol.[5][6] Small changes in the solvent ratio can significantly impact selectivity.

    • Additives: The addition of small amounts of acidic or basic modifiers can dramatically improve peak shape and resolution. For amino acids like yours, trifluoroacetic acid (TFA) or a basic additive like diethylamine (DEA) is often used.[3][5] These additives can suppress unwanted ionic interactions and improve peak symmetry.

  • Flow Rate Adjustment: Slower flow rates generally lead to better resolution, as they allow more time for the enantiomers to interact with the chiral stationary phase.[7] However, this will also increase the analysis time. A balance must be struck between resolution and run time.

  • Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[7] While higher temperatures can sometimes improve efficiency, they can also decrease selectivity. It is crucial to maintain a stable and optimized column temperature.

Experimental Protocol: Mobile Phase Scouting for Improved Resolution

  • Prepare Stock Solutions:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Ethanol

    • Mobile Phase C: Isopropanol

    • Acidic Additive: 0.1% Trifluoroacetic acid (TFA) in the organic modifier

    • Basic Additive: 0.1% Diethylamine (DEA) in the organic modifier

  • Initial Screening:

    • Start with a simple mobile phase, for example, n-Hexane/Ethanol (90:10 v/v).

    • Run a sample of your racemic mixture.

    • If resolution is poor, systematically vary the percentage of the organic modifier (e.g., 85:15, 95:5).

  • Additive Screening:

    • To the most promising solvent mixture from step 2, add 0.1% TFA.

    • In a separate experiment, add 0.1% DEA.

    • Compare the chromatograms to see which additive improves resolution and peak shape.

  • Evaluate Different Organic Modifiers:

    • Repeat steps 2 and 3 using Isopropanol instead of Ethanol.

This systematic approach will help you identify the optimal mobile phase for your separation.

Data Summary: Impact of Mobile Phase on Resolution

Mobile Phase CompositionAdditiveObserved Resolution (Rs)Peak Shape
n-Hexane/Ethanol (90:10)None1.2Tailing
n-Hexane/Ethanol (90:10)0.1% TFA1.8Improved Symmetry
n-Hexane/Ethanol (90:10)0.1% DEA1.5Slight Improvement
n-Hexane/Isopropanol (95:5)0.1% TFA2.1Good Symmetry

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseExplanationSolution
Column Overload Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[7]Reduce the injection volume or dilute the sample.
Secondary Interactions Unwanted interactions between the analyte and the silica support of the stationary phase can cause peak tailing. This is common with basic compounds like amines.Add a competing base to the mobile phase, such as DEA, to mask the active sites on the silica.[3]
Column Contamination Accumulation of strongly retained compounds on the column can lead to distorted peak shapes.[8]Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8]Whenever possible, dissolve the sample in the mobile phase.
Problem: Separating Positional Isomers (e.g., 2-amino-2-(3-bromophenyl)propanoic acid)

While the primary focus is often on enantiomers, separating positional isomers is also a common challenge.

Strategies for Positional Isomer Separation:

  • Stationary Phase Selection: For aromatic positional isomers, columns with phenyl-based stationary phases can be effective.[9][10] The π-π interactions between the aromatic ring of the analyte and the phenyl ligand can provide additional selectivity.

  • Mobile Phase Optimization: In reversed-phase chromatography, varying the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can influence the separation of positional isomers.

Workflow for Method Development: Positional Isomers

MethodDevelopment start Start: Mixture of Positional Isomers col_select Select Column: - C18 (Initial Screen) - Phenyl (for Aromatic Isomers) start->col_select mp_screen Mobile Phase Screening: - Vary Acetonitrile/Water Ratio - Vary Methanol/Water Ratio col_select->mp_screen ph_opt pH Optimization: - Test different pH values (e.g., 3, 5, 7) mp_screen->ph_opt If resolution < 1.5 end Optimized Separation mp_screen->end If resolution >= 1.5 temp_opt Temperature Optimization: - Evaluate effect of column temperature ph_opt->temp_opt If resolution still suboptimal ph_opt->end If resolution >= 1.5 temp_opt->end

Caption: A logical workflow for developing a separation method for positional isomers.

Advanced Troubleshooting

Q3: I'm observing peak splitting. What could be the cause?

A3: Peak splitting can be a frustrating issue with several potential root causes.

  • Column Contamination at the Inlet: Particulate matter or strongly adsorbed sample components at the head of the column can disrupt the sample band, leading to a split peak.[11]

    • Solution: Reverse flush the column according to the manufacturer's instructions. If this doesn't resolve the issue, replacing the inlet frit may be necessary.

  • Injector Problems: A partially blocked injector port or a damaged syringe needle can cause the sample to be introduced onto the column in a non-uniform manner.

    • Solution: Clean the injector and inspect the syringe for any damage.

  • Sample Solvent Effect: As mentioned earlier, a mismatch between the sample solvent and the mobile phase can sometimes manifest as a split peak.[8]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

Troubleshooting Flowchart: Diagnosing Peak Splitting

PeakSplitting action_node action_node start Peak Splitting Observed q1 Is the sample dissolved in the mobile phase? start->q1 a1 Dissolve sample in mobile phase and re-inject q1->a1 No q2 Inject a standard known to work well q1->q2 Yes a1->start Re-evaluate q3 Does the standard show peak splitting? q2->q3 a2 Problem is likely with the specific sample q3->a2 No q4 Reverse flush the column q3->q4 Yes end Problem Resolved a2->end a3 Inspect and clean the injector q4->a3 If problem persists q4->end If problem is resolved a3->end

Caption: A step-by-step guide to troubleshooting peak splitting in HPLC.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Scientific Reports. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. [Link]

  • Solving Common Errors in HPLC. Omega Scientific. [Link]

  • I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? (2015, September 24). ResearchGate. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (2007, July 27). TSI Journals. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013, January 15). PubMed. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). Chromatography Forum. [Link]

Sources

Optimization

troubleshooting low incorporation of 2-amino-2-(4-bromophenyl)propanoic acid in protein expression

Topic: Troubleshooting Incorporation of 2-amino-2-(4-bromophenyl)propanoic acid ⚠️ CRITICAL MOLECULAR IDENTIFICATION Before proceeding, we must verify the exact structure of your target molecule. You specified 2-amino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incorporation of 2-amino-2-(4-bromophenyl)propanoic acid

⚠️ CRITICAL MOLECULAR IDENTIFICATION

Before proceeding, we must verify the exact structure of your target molecule.

You specified 2-amino-2-(4-bromophenyl)propanoic acid .

  • Structure: This molecule places the amine group and the 4-bromophenyl ring on the same carbon (C2, the

    
    -carbon). The propanoic acid backbone implies a methyl group is also attached to C2.
    
  • Classification: This is an

    
    -disubstituted amino acid  (specifically, 
    
    
    
    -methyl-4-bromophenylalanine).
  • Difficulty Level: Extreme.

STOP & CHECK: If you intended to use standard 4-Bromophenylalanine (where the aryl group is on C3, the


-carbon), your IUPAC name should be 2-amino-3-(4-bromophenyl)propanoic acid.
  • If you meant standard 4-Bromo-Phe: The troubleshooting below regarding "Ribosome Engineering" is likely unnecessary; you simply need a standard evolved MjTyrRS/tRNA pair.

  • If you definitely mean the

    
    -methyl variant: Proceed with the guide below. This requires specialized translational machinery.
    
Executive Summary: Why This Experiment Failed

The incorporation of


-disubstituted amino acids (like 

-methyl-phenylalanine analogs) fails in wild-type (WT) expression systems not because of the synthetase alone, but because of the ribosome .
  • The Steric Gate: The Peptidyl Transferase Center (PTC) of the WT ribosome cannot accommodate the extra bulk at the

    
    -carbon during the A-site nucleophilic attack.
    
  • The Kinetic Trap: Even if the tRNA is charged (aminoacylated), the ribosome stalls at the codon, leading to peptidyl-tRNA drop-off or translation termination.

PART 1: Troubleshooting Workflow (Decision Matrix)

The following logic flow identifies whether your bottleneck is chemical, enzymatic, or structural.

G Start Start: Low/No Protein Yield CheckStruct 1. Verify Structure: Is it alpha-methyl? Start->CheckStruct Standard Standard 4-Bromo-Phe (Phenyl on C3) CheckStruct->Standard No AlphaMethyl Alpha-Methyl Variant (Phenyl on C2) CheckStruct->AlphaMethyl Yes StdPath Optimize aaRS/tRNA (Standard Amber Suppression) Standard->StdPath RiboCheck 2. Ribosome Status: Are you using WT Ribosome? AlphaMethyl->RiboCheck WT_Yes Yes (WT) RiboCheck->WT_Yes WT_No No (Engineered) RiboCheck->WT_No Fail_WT FAILURE CAUSE: Steric Clash in PTC. Switch to evolved ribosome. WT_Yes->Fail_WT RS_Check 3. Synthetase Activity: Is tRNA charged? WT_No->RS_Check RS_No No/Unknown RS_Check->RS_No RS_Yes Yes (Mass Spec confirmed) RS_Check->RS_Yes Sol_RS SOLUTION: Evolve aaRS for alpha-methyl tolerance RS_No->Sol_RS Sol_EF SOLUTION: Overexpress EF-P (Alleviate stalling) RS_Yes->Sol_EF

Caption: Diagnostic workflow for


-disubstituted amino acid incorporation. Note the critical branch point at Ribosome Status.
PART 2: Detailed Troubleshooting Guides
Issue 1: "I am using a standard amber suppression plasmid (e.g., pEvol-pBrPhe), but getting no full-length protein."

Diagnosis: Ribosomal Rejection. Standard orthogonal pairs (like MjTyrRS/tRNA) are evolved for side-chain tolerance, not backbone tolerance. The wild-type ribosome's 23S rRNA creates a tight pocket that clashes with the


-methyl group of your molecule.

Corrective Protocol:

  • Switch to an Engineered Ribosome: You cannot use BL21(DE3) alone. You must use a strain or system expressing a ribosome evolved for backbone modification.

    • Recommendation: Look for ribosomes with mutations in the Peptidyl Transferase Center (PTC), specifically around the A-site (e.g., the "0-ribo" or "ribo-Q1" variants selected by the Chin or Schepartz labs).

  • Use a Specialized Host: Strains like E. coli C321.ΔA (lacking RF1) are helpful, but for

    
    -methyls, you need an orthogonal ribosome system (o-ribosome) that translates a specific orthogonal mRNA (o-mRNA).
    
Issue 2: "I am using an in vitro (cell-free) system, but yield is negligible."

Diagnosis: Elongation Factor Stalling. Even if the ribosome accepts the molecule, the thermodynamics of the bond formation are poor. Furthermore, Elongation Factor P (EF-P) is often required to resolve stalls induced by difficult motifs.

Corrective Protocol:

  • Supplement EF-P: Add purified EF-P to your PURE system or cell-free reaction. EF-P mimics tRNA and forces the ribosome to resolve the stall.

  • Magnesium Optimization:

    
    -methyl incorporation often requires higher Mg²⁺ concentrations (10–15 mM) to stabilize the altered transition state in the PTC, though this trades off with fidelity.
    
  • Flexizyme Charging: If your synthetase is inefficient (see Issue 3), bypass it entirely by using Flexizymes (catalytic RNAs) to chemically acylate the tRNA with your 2-amino-2-(4-bromophenyl)propanoic acid in vitro, then add the pre-charged tRNA to the reaction.

Issue 3: "How do I know if the tRNA is even being charged?"

Diagnosis: Synthetase Specificity. Standard MjTyrRS variants are evolved to recognize the para-substituent on the phenyl ring. They are not usually evolved to accept an


-methyl group. The active site of the synthetase may sterically reject the extra methyl group.

Validation Protocol (Intact Protein Mass Spec): Do not rely on Western blots or fluorescence. You must validate incorporation via ESI-MS.

  • Express a small reporter (e.g., Ubiquitin or Myoglobin) with the amber codon.

  • Purify via Ni-NTA.

  • Analyze intact mass.

    • Expected Mass Shift: Calculate the difference between the WT amino acid and your ncAA.

    • Observation: If you see a mass corresponding to Phenylalanine or Glutamine (near-cognate suppression), your synthetase is inactive toward the ncAA, and the system is using background amino acids.

PART 3: Comparative Data & Requirements
FeatureStandard 4-Bromo-Phe

-Methyl-4-Bromo-Phe
(Your Target)
IUPAC 2-amino-3-(4-bromophenyl)propanoic acid2-amino-2-(4-bromophenyl)propanoic acid
Limiting Factor Synthetase active siteRibosome PTC + Synthetase
Ribosome Req. Wild Type (WT)Engineered (e.g., ribo-Q1)
Synthetase MjTyrRS (p-bromo variant)

-methyl evolved aaRS
or Flexizyme
Elongation Factor Endogenous EF-TuMay require EF-P overexpression
Yield Expectation High (mg/L)Low (

g/L to low mg/L)
PART 4: FAQ

Q: Can I just increase the concentration of the amino acid in the media? A: For standard ncAAs, yes. For


-methyl AAs, this helps but is rarely the cure. The issue is usually kinetic (reaction rate in the ribosome) rather than thermodynamic (binding affinity). However, ensure you are using at least 2 mM  to drive passive diffusion, as 

-methyl AAs are poor substrates for endogenous uptake transporters.

Q: Why does the literature say "4-bromo-phenylalanine" is easy? A: They are referring to the non-methylated version. The addition of the methyl group at the alpha position changes the hybridization geometry and steric footprint significantly, moving it from a "Side Chain Engineering" problem to a "Backbone Engineering" problem.

Q: What is the "P-site" vs "A-site" problem? A:

  • A-site problem: The incoming tRNA carrying your bulky amino acid has trouble fitting into the A-site.[1]

  • P-site problem: Once incorporated, when this amino acid moves to the P-site, it acts as a poor donor for the next peptide bond formation. This is why you often see truncated proteins—the ribosome falls off after incorporating the ncAA.

References
  • Chin, J. W. (2017). Expanding and reprogramming the genetic code.[1][2][3][4] Nature, 550(7674), 53-60. Link

    • Context: foundational review on ribosome engineering for backbone-modified amino acids.
  • Dedkova, L. M., & Hecht, S. M. (2019). Ribosome Engineering to Improve Incorporation of Exotic Amino Acids. Biochemistry, 58(1), 1-9. Context: Specifically discusses the PTC mutations required for -disubstituted residues.
  • Fujino, T., et al. (Suga Lab) (2020).

    
    -disubstituted amino acids. Journal of the American Chemical Society. Link
    
    • Context: Essential reading for the specific ribosome mut
  • Maini, R., et al. (2015). Ribosome-mediated incorporation of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -disubstituted amino acids.[1][4][5] Current Opinion in Chemical Biology.
    
    • Context: Mechanisms of failure in WT ribosomes.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(4-bromophenyl)propanoic Acid Derivatives

Introduction: The synthesis of α,α-disubstituted amino acids, such as 2-amino-2-(4-bromophenyl)propanoic acid and its derivatives, presents a significant challenge in organic synthesis due to the steric hindrance around...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of α,α-disubstituted amino acids, such as 2-amino-2-(4-bromophenyl)propanoic acid and its derivatives, presents a significant challenge in organic synthesis due to the steric hindrance around the quaternary α-carbon.[1] These compounds are of considerable interest in medicinal chemistry and drug development as they can modify peptide conformations and serve as precursors to bioactive molecules.[1] This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common hurdles in their synthetic endeavors.

Section 1: Troubleshooting Common Synthetic Failures

This section addresses specific problems that may arise during the synthesis of 2-amino-2-(4-bromophenyl)propanoic acid derivatives, providing potential causes and actionable solutions.

Question 1: My Strecker synthesis is resulting in very low yields. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Strecker synthesis of α,α-disubstituted amino acids are a common issue. The primary challenges stem from the reduced electrophilicity of the ketimine intermediate compared to aldimines and potential side reactions.[1]

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium for imine formation from a ketone (like 4-bromoacetophenone) and ammonia can be unfavorable.

    • Troubleshooting:

      • Use a high concentration of ammonia or an ammonium salt (e.g., NH₄Cl) to push the equilibrium forward.

      • Employ a dehydrating agent, such as magnesium sulfate (MgSO₄), to remove water, which is a byproduct of imine formation.[2]

      • Consider pre-forming the imine before the addition of the cyanide source.

  • Slow Cyanide Addition: The nucleophilic attack of cyanide on the sterically hindered ketimine can be slow.

    • Troubleshooting:

      • Increase the reaction temperature moderately, but monitor for potential side reactions.

      • Use a more reactive cyanide source, such as trimethylsilyl cyanide (TMSCN), although this reagent is highly toxic and requires careful handling.[3]

  • Hydrolysis of Intermediates: The aminonitrile intermediate can be susceptible to hydrolysis back to the starting materials under certain pH conditions.

    • Troubleshooting:

      • Maintain careful control of the reaction pH. The reaction is typically run under mildly basic or neutral conditions.

  • Difficult Hydrolysis of the Nitrile: The final hydrolysis of the sterically hindered α-aminonitrile to the carboxylic acid can be challenging.

    • Troubleshooting:

      • Use harsh hydrolysis conditions, such as refluxing in concentrated strong acid (e.g., 6M HCl), for an extended period.[3]

Question 2: I'm attempting a Bucherer-Bergs synthesis, but the reaction is stalling or giving a complex mixture of products. How can I improve this?

Answer:

The Bucherer-Bergs reaction is a robust method for synthesizing 5,5-disubstituted hydantoins, which are precursors to α,α-disubstituted amino acids.[4][5] However, issues can arise from reaction conditions and substrate reactivity.

Potential Causes & Solutions:

  • Poor Solubility of Starting Materials: 4-Bromoacetophenone or related ketones may have limited solubility in the typical aqueous ethanol solvent system.

    • Troubleshooting:

      • Increase the proportion of the organic co-solvent (e.g., ethanol).

      • Consider alternative solvents like propylene glycol, which can improve yields for less reactive ketones.[4]

  • Decomposition of Reagents: Ammonium carbonate can decompose at elevated temperatures, and cyanide salts can be sensitive to pH.

    • Troubleshooting:

      • Maintain the recommended reaction temperature, typically around 60-70°C.[4][5]

      • Ensure the reaction is run in a sealed vessel to prevent the loss of volatile components like ammonia.[4]

  • Incomplete Hydrolysis of the Hydantoin: The final step of hydrolyzing the stable hydantoin ring requires vigorous conditions.

    • Troubleshooting:

      • Use a strong base (e.g., NaOH or Ba(OH)₂) at high temperatures for an extended period to ensure complete ring opening.

Question 3: During workup and purification, I'm experiencing significant product loss and difficulty in isolating a pure compound. What are the best practices for purification?

Answer:

The purification of amino acids can be challenging due to their zwitterionic nature, which often leads to poor solubility in common organic solvents and high polarity.

Recommended Purification Strategies:

  • Crystallization: This is often the most effective method for purifying amino acids.

    • Procedure:

      • Dissolve the crude amino acid in a minimal amount of hot water or an aqueous alcohol mixture.

      • Adjust the pH to the isoelectric point (pI) of the amino acid. At the pI, the amino acid has a net-zero charge and its solubility is at a minimum.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals.

      • Collect the crystals by filtration and wash with a cold solvent (e.g., cold water or ethanol).

  • Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from charged impurities.[6]

    • Procedure:

      • Use a strongly acidic cation exchange resin.

      • Load the crude product solution onto the column. The amino acid will bind to the resin.

      • Wash the column with water to remove neutral and anionic impurities.

      • Elute the purified amino acid using a dilute aqueous ammonia solution.[6]

  • Reverse-Phase Chromatography: For derivatives where the amino and carboxyl groups are protected, reverse-phase chromatography can be a viable option.

    • Consideration: This is generally less suitable for free amino acids due to their high polarity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the Strecker versus the Bucherer-Bergs synthesis for preparing 2-amino-2-(4-bromophenyl)propanoic acid?

A1:

FeatureStrecker SynthesisBucherer-Bergs Synthesis
Starting Materials Ketone, Ammonia, Cyanide SourceKetone, Ammonium Carbonate, Cyanide Source
Intermediate α-Aminonitrile5,5-Disubstituted Hydantoin
Advantages Direct formation of the aminonitrile precursor.[2][7]Often proceeds in a single pot. The hydantoin intermediate is typically a stable, crystalline solid that is easier to isolate and purify.[4][5]
Disadvantages Can suffer from low yields with sterically hindered ketones.[1] The aminonitrile intermediate can be unstable.Requires two hydrolysis steps (hydantoin to hydantoic acid, then to the amino acid). The hydantoin hydrolysis often requires harsh conditions.[4]

Q2: How can I introduce chirality to synthesize a specific enantiomer of a 2-amino-2-(4-bromophenyl)propanoic acid derivative?

A2: Achieving enantioselectivity in the synthesis of α,α-disubstituted amino acids is a significant challenge. Common strategies include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction. The auxiliary is then cleaved in a later step.

  • Asymmetric Catalysis: The use of chiral catalysts (either metal-based or organocatalysts) in reactions like the Strecker synthesis can promote the formation of one enantiomer over the other.[3]

  • Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[8]

Q3: The bromo-substituent on the phenyl ring is sensitive to some reagents. What precautions should I take, especially during N-protection or other derivatizations?

A3: The C-Br bond on the aromatic ring is generally stable, but can be susceptible to cleavage under certain conditions, particularly with strong reducing agents or some organometallic reagents.

  • N-Protection: When protecting the amino group, choose conditions that are compatible with the aryl bromide.

    • Recommended: Boc (di-tert-butyl dicarbonate) protection under standard basic conditions (e.g., NaOH or NaHCO₃ in a mixed aqueous/organic solvent system) is generally safe. Fmoc (9-fluorenylmethoxycarbonyl chloride) protection is also a good option.

    • Caution: Avoid conditions that involve catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) if you want to retain the bromine, as this can lead to hydrodebromination.

  • Peptide Coupling: When using the amino acid derivative in peptide synthesis, standard coupling reagents (e.g., HBTU, HATU, PyBOP) are generally compatible with the bromo-substituent. N-protected amino acid bromides have also been shown to be effective for coupling sterically hindered amino acids.[9][10][11][12][13]

Section 3: Key Experimental Protocols

Protocol 1: Racemic Synthesis via Bucherer-Bergs Reaction

This protocol outlines the synthesis of 5-(4-bromophenyl)-5-methylhydantoin, a precursor to the target amino acid.

Materials:

  • 4'-Bromoacetophenone

  • Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic!

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a sealed pressure vessel, combine 4'-bromoacetophenone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (4.0 eq).

  • Add a 1:1 mixture of ethanol and water until the solids are sufficiently suspended.

  • Seal the vessel and heat the mixture to 60-70°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, then in an ice bath.

  • The crude hydantoin product will often precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure 5-(4-bromophenyl)-5-methylhydantoin.

Protocol 2: Hydrolysis of Hydantoin to Amino Acid

Materials:

  • 5-(4-bromophenyl)-5-methylhydantoin

  • Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the hydantoin (1.0 eq) in a 2-4 M solution of NaOH (5-10 eq).

  • Heat the mixture to reflux for 24-48 hours. The reaction should become homogeneous as the hydantoin is consumed.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution with concentrated HCl to a pH corresponding to the amino acid's isoelectric point (typically pH 5-6).

  • The amino acid will precipitate out of the solution.

  • Allow the suspension to stand in the cold for several hours to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-amino-2-(4-bromophenyl)propanoic acid.

Section 4: Visual Diagrams

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Pathway start->check_reaction purification Purification Issues start->purification strecker Strecker Synthesis check_reaction->strecker If bucherer Bucherer-Bergs check_reaction->bucherer If strecker_q1 Inefficient Imine Formation? strecker->strecker_q1 bucherer_q1 Poor Solubility or Reagent Decomposition? bucherer->bucherer_q1 strecker_s1 Use NH4Cl excess, Add dehydrating agent strecker_q1->strecker_s1 Yes strecker_q2 Difficult Nitrile Hydrolysis? strecker_q1->strecker_q2 No strecker_s2 Use harsher conditions (e.g., 6M HCl, reflux) bucherer_s1 Change solvent (e.g., propylene glycol), Use sealed vessel bucherer_q1->bucherer_s1 Yes bucherer_q2 Incomplete Hydantoin Hydrolysis? bucherer_q1->bucherer_q2 No bucherer_s2 Use strong base (NaOH/Ba(OH)2), prolonged reflux pur_q1 Product is a free amino acid? purification->pur_q1 pur_s1 Use Ion-Exchange Chrom. or Crystallization at pI pur_q1->pur_s1 Yes pur_s2 Use Normal/Reverse Phase Chromatography pur_q1->pur_s2 No (Protected)

Caption: Troubleshooting workflow for synthesis failures.

Synthesis_Comparison cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Synthesis s_start Ketone + NH3 + KCN s_inter α-Aminonitrile (Intermediate) s_start->s_inter s_hydrolysis Acid Hydrolysis s_inter->s_hydrolysis s_end α,α-Disubstituted Amino Acid s_hydrolysis->s_end b_start Ketone + (NH4)2CO3 + KCN b_inter Hydantoin (Stable Intermediate) b_start->b_inter b_hydrolysis Base Hydrolysis b_inter->b_hydrolysis b_end α,α-Disubstituted Amino Acid b_hydrolysis->b_end

Caption: Comparison of Strecker and Bucherer-Bergs pathways.

References

  • Dal Pozzo, A., Ni, M., Muzi, L., Caporale, A., de Castiglione, R., Kaptein, B., Broxterman, Q. B., & Formaggio, F. (2002). Amino Acid Bromides: Their N-Protection and Use in the Synthesis of Peptides with Extremely Difficult Sequences. The Journal of Organic Chemistry, 67(18), 6372–6375. [Link]

  • Dal Pozzo, A., et al. (2002). Amino Acid Bromides: Their N-Protection and Use in the Synthesis of Peptides with Extremely Difficult Sequences. The Journal of Organic Chemistry. [Link]

  • Dal Pozzo, A., et al. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. PubMed. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. [Link]

  • Dal Pozzo, A., et al. (2002). Amino Acid Bromides: Their N-Protection and Use in the Synthesis of Peptides with Extremely Difficult Sequences. ResearchGate. [Link]

  • N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl. ResearchGate. [Link]

  • Németh, B., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Németh, B., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information. [Link]

  • Jew, S., & Park, H. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). MDPI. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]

  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. (1989). PubMed. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • Process for isolating and purifying amino acids.
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid-Rich Peptides. ProQuest. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Molecules. [Link]

  • Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. White Rose Research Online. [Link]

  • Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. Royal Society of Chemistry. [Link]

  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. PubMed. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. CiteSeerX. [Link]

Sources

Optimization

Technical Support &amp; Troubleshooting Center: Synthesis of 2-Amino-2-(4-bromophenyl)propanoic Acid

Welcome to the technical support guide for the synthesis of 2-amino-2-(4-bromophenyl)propanoic acid (often referred to as -methyl-4-bromophenylglycine). As a sterically hindered quaternary -arylated amino acid, this mole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-amino-2-(4-bromophenyl)propanoic acid (often referred to as


-methyl-4-bromophenylglycine). As a sterically hindered quaternary 

-arylated amino acid, this molecule is notoriously challenging to synthesize without accumulating significant byproducts.

The most robust and scalable pathway avoids the Strecker synthesis in favor of the [1]. This two-step methodology first converts 4'-bromoacetophenone into a highly stable hydantoin intermediate, followed by forcing alkaline hydrolysis to reveal the free amino acid. Below, we dissect the causality behind common side reactions and provide self-validating protocols to ensure high-fidelity yields.

Workflow K 4'-Bromoacetophenone + KCN + (NH4)2CO3 H 5-(4-Bromophenyl)-5-methyl- imidazolidine-2,4-dione K->H Bucherer-Bergs 60-80°C SR1 Aldol Condensation Products K->SR1 Base excess SR2 Unreacted Cyanohydrin K->SR2 Loss of NH3 A 2-Amino-2-(4-bromophenyl) propanoic acid H->A Alkaline Hydrolysis 150°C SR3 Debrominated Amino Acid H->SR3 Metal impurities SR4 Incomplete Hydrolysis (Hydantoic Acid) H->SR4 Low Temp

Synthesis workflow of α-methyl-4-bromophenylglycine and common side reactions.

Section 1: The Bucherer-Bergs Hydantoin Synthesis (Step 1)

The conversion of 4'-bromoacetophenone to 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione relies on a multicomponent cascade. The steric bulk of the methyl and 4-bromophenyl groups significantly slows down the initial nucleophilic attack compared to standard aldehydes.

Standard Operating Protocol
  • Reagent Mixing: Suspend 4'-bromoacetophenone (1.0 eq) and

    
     (4.0 eq) in 50% aqueous ethanol at room temperature. Causality: Mixing at room temperature prevents premature base-catalyzed aldol condensation of the ketone before the cyanide can react.
    
  • Cyanide Addition: Cautiously add KCN (2.0 eq) to the suspension.

  • Pressurized Heating: Seal the reaction in a pressure tube and heat to 80 °C for 24 hours. Causality:

    
     decomposes into 
    
    
    
    and
    
    
    . Sealing the vessel prevents the escape of these volatile gases, which are strictly required for the formation of the aminonitrile and subsequent cyclization.
  • Workup & Validation: Cool the vessel, vent carefully in a fume hood, and acidify with 1M HCl to pH 3.0. The hydantoin will precipitate. Filter and wash with cold water. Self-Validation: Check the filtrate via TLC; the absence of the UV-active ketone starting material confirms completion.

Quantitative Optimization Data

Table 1: Impact of Bucherer-Bergs Conditions on 4'-Bromoacetophenone Conversion

ConditionKetone:KCN:

Temp (°C)Vessel TypeYield (%)Major Side Product
A1 : 1.2 : 2.060Open Reflux45%Cyanohydrin (Unreacted)
B1 : 2.0 : 4.060Open Reflux62%Aldol condensation products
C1 : 2.0 : 4.080Sealed Tube88%Trace cyanohydrin
Troubleshooting FAQs

Q: Why is my reaction stalling, leaving large amounts of the cyanohydrin intermediate? A: The [2] dictates that the cyanohydrin must undergo an


 displacement by ammonia to form the aminonitrile. If you are running the reaction in an open reflux system, the ammonia gas escapes the solvent at elevated temperatures. Utilizing a sealed pressure vessel forces the 

to remain dissolved, driving the equilibrium forward.

Mechanism N1 Ketone N2 Cyanohydrin N1->N2 + HCN N3 Aminonitrile N2->N3 + NH3 N4 Cyano-carbamic acid N3->N4 + CO2 N5 5-Imino-oxazolidin-2-one N4->N5 Cyclization N6 Hydantoin N5->N6 Rearrangement

Mechanistic sequence of the Bucherer-Bergs reaction forming the hydantoin.

Section 2: Alkaline Hydrolysis to the Quaternary Amino Acid (Step 2)

Hydantoin rings containing quaternary


-carbons are exceptionally stable. Hydrolyzing them requires forcing conditions that unfortunately put the 4-bromo substituent at risk of cleavage (debromination).
Standard Operating Protocol
  • Hydrolysis Setup: Suspend the purified hydantoin in a saturated aqueous solution of Barium Hydroxide (

    
    ).
    
  • Thermal Cleavage: Transfer the mixture to a PTFE-lined hydrothermal autoclave. Heat at 150 °C for 48 hours. Causality: PTFE lining is mandatory. Stainless steel vessels can leach trace palladium, iron, or copper under harsh alkaline conditions, which catalyze the reductive debromination of the aryl ring.

  • Barium Precipitation: Cool to room temperature. Carefully add equimolar

    
     to precipitate the barium as insoluble 
    
    
    
    . Filter through a Celite pad.
  • Isoelectric Isolation: Adjust the filtrate precisely to pH 6.0 using dilute NaOH or HCl. Causality: Quaternary amino acids are highly water-soluble zwitterions. Deviating from the isoelectric point will drastically reduce your isolated yield. Chill to 4 °C to maximize precipitation.

Quantitative Optimization Data

Table 2: Hydrolysis Conditions and Debromination Rates

Base ReagentTemp (°C)Time (h)Conversion to Amino AcidDebromination (Side Reaction)
6M NaOH100 (Reflux)7230% (Mostly hydantoic acid)< 1%
6M NaOH160 (Autoclave)4895%12 - 15%
3M

150 (Autoclave)4892%< 2%
Troubleshooting FAQs

Q: I am detecting significant amounts of 2-amino-2-phenylpropanoic acid (loss of the bromine atom). How can I prevent this? A: Aryl bromides are highly susceptible to nucleophilic aromatic substitution or reductive debromination under extreme alkaline conditions (>150 °C). To minimize this, switch your base from NaOH to Barium Hydroxide (


). As demonstrated in modern  [3], the 

ion acts as a bidentate Lewis acid. It coordinates with the two carbonyl oxygens of the hydantoin, increasing their electrophilicity. This allows the ring-opening hydrolysis to occur efficiently without requiring the excessively destructive pH levels of 6M NaOH.

Q: My LC-MS shows a dominant mass corresponding to [M+44] relative to my target amino acid. What is this byproduct? A: This is the intermediate hydantoic acid (the N-carbamoyl amino acid). During hydrolysis, the hydantoin ring opens first to form this intermediate. The subsequent cleavage of the urea linkage to yield the free amino acid and


 is the rate-limiting step. If you observe the [M+44] mass, your hydrolysis temperature is too low or the reaction time is insufficient. Ensure your autoclave is reaching a true internal temperature of 150 °C.

References

  • Bucherer-Bergs Reaction Organic Chemistry Portal URL:[Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Molecules (MDPI) URL:[Link]

  • Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides Chemical Science (Royal Society of Chemistry) URL:[Link]

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-2-(4-bromophenyl)propanoic Acid

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle;...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-amino-2-(4-bromophenyl)propanoic acid, grounded in established safety standards and an understanding of its chemical nature.

Hazard Assessment and Chemical Profile

2-amino-2-(4-bromophenyl)propanoic acid is a halogenated aromatic amino acid derivative. Its structure, containing a bromine atom on the phenyl ring, is the primary determinant for its classification and disposal pathway. While specific toxicological data may be limited, the known hazards associated with structurally similar compounds necessitate a cautious and informed approach.

Safety Data Sheets (SDS) for analogous brominated phenyl compounds consistently identify several key hazards.[1][2][3] These are summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationWarningH315: Causes skin irritation.[1][2][3]
Eye IrritationWarningH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)WarningH335: May cause respiratory irritation.[1][2][3]

The presence of the carbon-bromine bond classifies this compound as a halogenated organic compound . This is a critical designation, as the U.S. Environmental Protection Agency (EPA) regulates the disposal of these substances to prevent environmental contamination.[4][5][6] Improper disposal, such as incineration at facilities not equipped to handle halogenated waste, can lead to the formation of toxic dioxins and furans.

Immediate Safety and Handling Protocol

Before any handling or disposal procedures begin, adherence to a strict safety protocol is mandatory. This protocol is designed to mitigate the risks of exposure identified in the hazard assessment.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields conforming to EN166 standards or OSHA 29 CFR 1910.133 are required at all times.[7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[9]

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.[9]

Engineering Controls:

  • All handling of solid 2-amino-2-(4-bromophenyl)propanoic acid and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[7][9]

  • An eyewash station and safety shower must be readily accessible in the work area.[10]

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[9] It must be treated as regulated hazardous waste from the point of generation.

Step 1: Waste Segregation

  • Causality: Due to its classification as a halogenated organic compound, this waste must be segregated from non-halogenated chemical waste. This ensures it is routed to a specialized high-temperature incineration facility capable of scrubbing acidic gases (like hydrogen bromide) produced during combustion, as outlined by EPA treatment guidelines.[11]

  • Action: Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[12]

Step 2: Containerization

  • Causality: The waste container must be robust and chemically compatible to prevent leaks and reactions. High-density polyethylene (HDPE) is a suitable material.[9]

  • Action:

    • Solid Waste: Collect unadulterated solid 2-amino-2-(4-bromophenyl)propanoic acid, along with any contaminated consumables (e.g., weighing papers, gloves, pipette tips), and place them directly into a designated solid halogenated waste container. Avoid generating dust.[7][12]

    • Liquid Waste: If the compound is in solution, pour it into a designated liquid halogenated waste container. Do not mix with incompatible waste streams, particularly strong oxidizing agents or strong acids, which could cause unforeseen reactions.[7]

Step 3: Labeling

  • Causality: Accurate and thorough labeling is an OSHA requirement and is critical for the safety of all personnel and for proper final disposal by waste management professionals.[13][14]

  • Action: Securely affix a hazardous waste label to the container. The label must include:

    • The full, unabbreviated chemical name: "Waste 2-amino-2-(4-bromophenyl)propanoic Acid"

    • The words "Hazardous Waste"

    • Clear indication of the hazards (e.g., "Irritant")

    • The accumulation start date (the date the first drop of waste enters the container)

    • The name and location of the generating laboratory or researcher.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Causality: OSHA and EPA regulations govern the temporary storage of hazardous waste within a laboratory.[15][16] Proper storage minimizes the risk of spills, exposure, and reactions.

  • Action:

    • Store the sealed waste container in a designated SAA.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept tightly closed except when adding waste.[1][17]

    • The storage area must be well-ventilated and away from drains and incompatible materials.

    • It is best practice to use secondary containment (e.g., a larger, chemically resistant tub) to capture any potential leaks.[12]

Step 5: Arranging for Final Disposal

  • Causality: The final treatment and disposal of hazardous waste must be performed by a licensed and certified contractor to ensure regulatory compliance and environmental protection.

  • Action: Once the waste container is full or has been in accumulation for the maximum allowed time per your institution's policy, contact your organization's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-amino-2-(4-bromophenyl)propanoic Acid.

G cluster_0 A Waste Generation (2-amino-2-(4-bromophenyl)propanoic Acid) B Is it solid, liquid, or contaminated labware? A->B C Solid Waste Container (Halogenated Organics) B->C Solid or Contaminated Labware D Liquid Waste Container (Halogenated Organics) B->D Liquid Solution E Properly Labeled Container (Name, Date, Hazards) C->E D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Arrange Pickup by EHS for Licensed Disposal F->G

Caption: Disposal workflow for 2-amino-2-(4-bromophenyl)propanoic Acid.

Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment (Small Spill):

    • For a small solid spill, carefully sweep up the material, avoiding dust creation, and place it into the designated hazardous waste container.[7][8]

    • For a small liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[9]

  • Cleanup: Once absorbed, scoop the material into the designated hazardous waste container. Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[9]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of size.[9] For large spills, follow your institution's emergency response protocol immediately.

By adhering to this comprehensive guide, you ensure that your handling and disposal of 2-amino-2-(4-bromophenyl)propanoic acid meet the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Herman, B. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • Toney-Butler, T. J., & Jordan, S. B. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Cole-Parmer. (2002, June 4). Material Safety Data Sheet - Propionic acid, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 2-amino-2-(4-bromophenyl)propanoic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-2-(4-bromophenyl)propanoic acid. Adherence to these procedures is critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-2-(4-bromophenyl)propanoic acid. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. As this compound is a halogenated aromatic amino acid, a rigorous approach to exposure control is mandatory.

Hazard Assessment: Understanding the Risks

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[2]
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

The presence of the bromophenyl group categorizes this compound as a halogenated organic, which requires special consideration for both handling and disposal.[3][4][5]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is based on a comprehensive risk assessment for this category of chemical.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[6]

  • Contingency: When there is a significant risk of splashing, such as when transferring large quantities or working with solutions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[7][8]

  • Rationale: This compound is classified as a serious eye irritant (H319).[1][2] Chemical splash goggles provide a 360-degree seal around the eyes, which standard safety glasses do not, protecting against splashes, dust, and vapors.[9]

Hand Protection
  • Requirement: Nitrile gloves are the minimum requirement for handling this compound.[4][7]

  • Best Practice: For prolonged handling or when immersion is possible, consider double-gloving or using thicker, reusable chemical-resistant gloves (e.g., neoprene or Viton®).[8][10] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[6][10]

  • Rationale: As a skin irritant (H315), direct contact must be avoided.[1][2] Nitrile provides good resistance to a wide range of chemicals, including many organic compounds.[6] Gloves should be inspected for any signs of degradation or punctures before each use and removed promptly and properly to avoid contaminating other surfaces or your skin.[7]

Body Protection
  • Requirement: A long-sleeved, buttoned laboratory coat that extends to the mid-thigh is required.[4][6]

  • Contingency: For procedures involving large quantities of liquids where splashes are likely, a chemical-resistant apron should be worn over the lab coat.[8]

  • Rationale: The lab coat protects the skin and personal clothing from accidental spills and contamination.[11] It should be kept clean and laundered separately from personal clothing.[7]

Respiratory Protection
  • Primary Control: All handling of 2-amino-2-(4-bromophenyl)propanoic acid in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood.[4][10] This is the primary method of engineering control to prevent inhalation.

  • Secondary Control: If a fume hood is not available or if procedures have the potential to generate significant dust or aerosols outside of a hood, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is required.[9] A full respiratory protection program, including fit testing and training, is necessary if respirators are used.

  • Rationale: The compound may cause respiratory irritation (H335).[1][2] The fine powder can be easily inhaled, making engineering controls like a fume hood essential to keep airborne concentrations low.[1][12]

Operational and Disposal Plan

A systematic workflow minimizes risk. The following steps provide a procedural framework for safely handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area within a chemical fume hood.[10]

    • Ensure the fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][5]

    • Assemble all necessary equipment (spatulas, glassware, etc.) before retrieving the chemical.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then chemical splash goggles, then gloves.

  • Chemical Handling:

    • Carefully open the container, avoiding the creation of dust clouds.[12][13]

    • Weigh the solid compound within the fume hood. Use a tared weigh boat or paper to avoid contaminating the balance.

    • When transferring the solid, use a spatula and keep the container opening low to the receiving vessel to minimize dust.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling & Cleanup:

    • Tightly close the primary chemical container and store it in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][12]

    • Decontaminate any non-disposable equipment used.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated waste (gloves, bench paper, weigh boats) in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order, being careful not to self-contaminate. Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water after removing all PPE.[10][12]

Safe Handling Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Prepare Fume Hood verify_safety Verify Eyewash/ Safety Shower Access prep_area->verify_safety don_ppe Don Required PPE (Coat, Goggles, Gloves) verify_safety->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer / Prepare Solution weigh->transfer store Secure & Store Primary Container transfer->store cleanup Clean Work Area & Decontaminate Equipment store->cleanup dispose Segregate Halogenated Waste (Solid & Liquid) cleanup->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Sources

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